molecular formula C22H31N3O6 B3210812 Z-Ala-pro-leu-OH CAS No. 108074-19-7

Z-Ala-pro-leu-OH

Cat. No.: B3210812
CAS No.: 108074-19-7
M. Wt: 433.5 g/mol
InChI Key: TUMZHRRIVIEDCX-SZMVWBNQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Ala-pro-leu-OH is a useful research compound. Its molecular formula is C22H31N3O6 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-Ala-pro-leu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Ala-pro-leu-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-methyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O6/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29)/t15-,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMZHRRIVIEDCX-SZMVWBNQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Z-Ala-Pro-Leu-OH Tripeptide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Z-Ala-Pro-Leu-OH

Z-Ala-Pro-Leu-OH is a synthetic tripeptide with the sequence Alanine-Proline-Leucine. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is a free carboxylic acid. This structure is of interest in medicinal chemistry and drug development as a potential building block or a standalone therapeutic agent. The "Z" group, a common protecting group in peptide synthesis, enhances the lipophilicity and metabolic stability of the peptide.[1][2][3] The specific sequence of amino acids—Alanine, Proline, and Leucine—contributes to the overall conformational and physicochemical properties of the molecule. Alanine is a small, non-polar amino acid, Proline is unique for its cyclic side chain that imparts rigidity to the peptide backbone, and Leucine is a hydrophobic amino acid.[4]

A comprehensive characterization of its physicochemical properties is the first step in its journey from a laboratory curiosity to a potential clinical candidate. This guide will systematically explore these properties, offering both predicted data and the experimental means for their verification.

Structural and Molecular Attributes

A foundational understanding of Z-Ala-Pro-Leu-OH begins with its molecular structure and fundamental properties derived from it.

Molecular Structure

The structure of Z-Ala-Pro-Leu-OH is characterized by the linear sequence of its amino acid residues, the N-terminal benzyloxycarbonyl protecting group, and the C-terminal carboxylic acid.

Structure of Z-Ala-Pro-Leu-OH

G cluster_Z Benzyloxycarbonyl (Z) Group cluster_Ala Alanine (Ala) cluster_Pro Proline (Pro) cluster_Leu Leucine (Leu) Z_C6H5 C₆H₅- Z_CH2 CH₂- Z_C6H5->Z_CH2 Z_O O- Z_CH2->Z_O Z_CO C=O Z_O->Z_CO Ala_NH -NH- Z_CO->Ala_NH Ala_CH CH- Ala_NH->Ala_CH Ala_CH3 CH₃ Ala_CH->Ala_CH3 Ala_CO C=O Ala_CH->Ala_CO Pro_N -N- Ala_CO->Pro_N Pro_CH CH- Pro_N->Pro_CH Pro_ring CH₂-CH₂-CH₂ Pro_CO C=O Pro_CH->Pro_CO Leu_NH -NH- Pro_CO->Leu_NH Leu_CH CH- Leu_NH->Leu_CH Leu_CH2 CH₂- Leu_CH->Leu_CH2 Leu_COOH COOH Leu_CH->Leu_COOH Leu_CH_iso CH(CH₃)₂ Leu_CH2->Leu_CH_iso

Caption: Chemical structure of Z-Ala-Pro-Leu-OH.

Molecular Formula and Weight

Based on the constituent amino acids and the protecting group, the molecular formula and weight have been calculated.

PropertyValue
Molecular Formula C₂₂H₃₁N₃O₆
Molecular Weight 433.5 g/mol [5]

Solubility Profile

The solubility of a peptide is a critical parameter that influences its biological activity and formulation possibilities. The presence of both hydrophobic (Leucine, Proline, Z-group) and hydrophilic (C-terminal COOH) moieties suggests that the solubility of Z-Ala-Pro-Leu-OH will be pH-dependent.

Predicted Solubility

Based on its structure, Z-Ala-Pro-Leu-OH is predicted to have poor solubility in aqueous solutions at neutral pH. The hydrophobic nature of the Z-group and the leucine side chain are the primary contributors to this characteristic. Solubility is expected to increase in alkaline conditions where the C-terminal carboxylic acid is deprotonated, and in organic solvents.

Experimental Determination of Aqueous Solubility

A standard method for determining the aqueous solubility of a peptide is the shake-flask method, followed by quantification of the dissolved peptide, often by High-Performance Liquid Chromatography (HPLC).

  • Preparation of Saturated Solution:

    • Add an excess amount of Z-Ala-Pro-Leu-OH to a known volume of purified water (e.g., 10 mg in 1 mL) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be employed.

  • Quantification of Dissolved Peptide:

    • Prepare a series of standard solutions of Z-Ala-Pro-Leu-OH of known concentrations in a suitable solvent (e.g., acetonitrile/water mixture).

    • Analyze the standard solutions and the saturated supernatant by a validated reverse-phase HPLC (RP-HPLC) method with UV detection (typically at 214 nm for the peptide bond or a wavelength specific to the Z-group).

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of Z-Ala-Pro-Leu-OH in the supernatant by interpolating its peak area on the calibration curve.

  • Reporting the Solubility:

    • The solubility is reported in units such as mg/mL or molarity (mol/L).

Workflow for Experimental Solubility Determination

G A Add excess peptide to water B Agitate at constant temperature (24h) A->B C Centrifuge to pellet undissolved solid B->C D Collect and filter supernatant C->D E Analyze supernatant by HPLC D->E F Quantify against a standard curve E->F G Report solubility (mg/mL or M) F->G

Caption: Shake-flask method for solubility determination.

Acidity Constant (pKa)

The pKa value of the C-terminal carboxylic acid is crucial as it determines the charge state of the molecule at different physiological pH values, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

Predicted pKa

The pKa of the C-terminal carboxylic acid of a peptide is typically in the range of 3-4. For Z-Ala-Pro-Leu-OH, the predicted pKa is approximately 3.5. This suggests that at physiological pH (~7.4), the carboxylic acid will be fully deprotonated and carry a negative charge.

Experimental Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable groups in a molecule.[6]

  • Sample Preparation:

    • Accurately weigh a known amount of Z-Ala-Pro-Leu-OH and dissolve it in a known volume of a suitable solvent, such as a mixture of water and a co-solvent (e.g., methanol or acetonitrile) to ensure solubility.

    • The initial solution should be at a concentration where the peptide is fully dissolved.

  • Titration Setup:

    • Use a calibrated pH meter with a suitable electrode.

    • Place the peptide solution in a thermostatted vessel and stir continuously.

  • Titration Procedure:

    • Begin by adding a standardized solution of a strong acid (e.g., 0.1 M HCl) to lower the pH of the peptide solution to a point where the carboxylic acid is fully protonated (e.g., pH 2).

    • Titrate the solution by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH).

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution against the volume of titrant added to generate a titration curve.

    • The pKa is determined as the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized by the base. This corresponds to the midpoint of the steepest part of the titration curve.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point, and the half-equivalence point can be calculated from this.

Workflow for pKa Determination by Potentiometric Titration

G A Dissolve peptide in a suitable solvent B Acidify solution to protonate all groups A->B C Titrate with standardized strong base B->C D Record pH after each addition C->D E Plot pH vs. volume of titrant D->E F Determine pKa from the half-equivalence point E->F

Caption: Potentiometric titration for pKa determination.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).

Predicted logP

Due to the presence of the hydrophobic Z-group and the leucine residue, Z-Ala-Pro-Leu-OH is expected to be moderately lipophilic. Computational predictions for its logP value typically fall in the range of 2.5 to 3.5.

Experimental Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most widely accepted method for the experimental determination of logP.[7]

  • Preparation of Phases:

    • Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at a pH where the peptide is in its neutral form, if possible, or at a physiologically relevant pH like 7.4).

    • Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them and allowing them to separate.

  • Partitioning of the Peptide:

    • Dissolve a known amount of Z-Ala-Pro-Leu-OH in the aqueous phase.

    • Add a known volume of the pre-saturated n-octanol to the aqueous solution of the peptide in a separatory funnel.

    • Shake the funnel for a sufficient time (e.g., 1 hour) to allow the peptide to partition between the two phases and reach equilibrium.

    • Allow the two phases to separate completely.

  • Quantification of the Peptide in Each Phase:

    • Carefully separate the n-octanol and aqueous phases.

    • Determine the concentration of the peptide in each phase using a suitable analytical method, such as RP-HPLC with UV detection.

  • Calculation of logP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the peptide in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient: logP = log₁₀ ( [Peptide]ₙ₋ₒ꜀ₜₐₙₒₗ / [Peptide]ₐᵩᵤₑₒᵤₛ )

Workflow for logP Determination by Shake-Flask Method

G A Prepare pre-saturated n-octanol and aqueous buffer B Dissolve peptide in the aqueous phase A->B C Mix aqueous and n-octanol phases and shake to equilibrium B->C D Separate the two phases C->D E Quantify peptide concentration in each phase by HPLC D->E F Calculate logP E->F

Caption: Shake-flask method for logP determination.

Stability Profile

The stability of a peptide therapeutic is a critical quality attribute that affects its shelf-life, safety, and efficacy. Peptides can degrade through various pathways, including hydrolysis, oxidation, and racemization.

Predicted Stability

The Z-group is known to confer increased resistance to enzymatic degradation compared to a free N-terminus. However, the peptide bonds, particularly those involving proline, can be susceptible to hydrolysis under certain pH and temperature conditions. The leucine residue is generally stable.

Experimental Assessment of Stability by HPLC

A common approach to assess the stability of a peptide is to subject it to stressed conditions (e.g., elevated temperature, different pH values) and monitor the degradation over time using a stability-indicating HPLC method.

  • Development of a Stability-Indicating HPLC Method:

    • Develop an RP-HPLC method that can separate the intact Z-Ala-Pro-Leu-OH from its potential degradation products. This often involves screening different columns, mobile phases, and gradient conditions.

    • The method should be validated for specificity, linearity, accuracy, and precision.

  • Forced Degradation Studies:

    • Prepare solutions of Z-Ala-Pro-Leu-OH in various stress conditions, including:

      • Acidic: e.g., 0.1 M HCl at 60 °C

      • Basic: e.g., 0.1 M NaOH at 60 °C

      • Oxidative: e.g., 3% H₂O₂ at room temperature

      • Thermal: e.g., 60 °C in a neutral buffer

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis of Samples:

    • Analyze the stressed samples using the validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the intact peptide and the appearance of new peaks corresponding to degradation products.

  • Data Analysis and Reporting:

    • Calculate the percentage of the remaining intact peptide at each time point.

    • Plot the percentage of the remaining peptide against time to determine the degradation kinetics.

    • Identify the major degradation products if possible, using techniques like mass spectrometry (LC-MS).

Workflow for HPLC-Based Stability Assessment

G A Develop and validate a stability-indicating HPLC method B Subject peptide to forced degradation conditions (acid, base, oxidation, heat) A->B C Collect samples at various time points B->C D Analyze samples by HPLC C->D E Monitor decrease in parent peptide peak and appearance of degradant peaks D->E F Determine degradation kinetics and pathways E->F

Caption: HPLC-based stability testing workflow.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of the tripeptide Z-Ala-Pro-Leu-OH. While experimentally determined values are not yet widely published, the predicted properties, in conjunction with the detailed experimental protocols provided, offer a solid foundation for researchers and drug development professionals. A thorough understanding and experimental validation of these properties are essential for advancing our knowledge of this molecule and unlocking its potential in therapeutic applications. The methodologies outlined herein represent best practices in the field and are designed to yield reliable and reproducible data, ensuring the scientific integrity of any future investigation into Z-Ala-Pro-Leu-OH.

References

  • Aapptec Peptides. (n.d.). Z-Leu-OH DCHA. Retrieved from [Link]

  • PubChem. (n.d.). Z-Ala Prolinal. Retrieved from [Link]

  • Wikipedia. (2024). Amino acid. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Pro-Leu. Retrieved from [Link]

  • ACS Publications. (2026). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Retrieved from [Link]

  • PubChem. (n.d.). Pro-Ala-Leu. Retrieved from [Link]

  • PepCalc.com. (n.d.). Peptide calculator. Retrieved from [Link]

  • NovoPro Bioscience Inc. (n.d.). Peptide Property Calculator (PeptideCalc). Retrieved from [Link]

  • LifeTein. (n.d.). Protein/Peptide Property Calculator. Retrieved from [Link]

  • ResearchGate. (n.d.). The correlation of the Log P values obtained by the shake flask method.... Retrieved from [Link]

  • PubChem. (n.d.). Z-Phe-Leu-OH. Retrieved from [Link]

  • GenScript. (n.d.). Peptide solubility guidelines. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

Sources

Chapter 1: Physicochemical Profile of Z-Ala-Pro-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Sequence Analysis of Z-Ala-Pro-Leu-OH

This guide provides a comprehensive technical overview of the methodologies employed for the sequence analysis and structural verification of the N-protected tripeptide, Z-Ala-Pro-Leu-OH. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles and causalities behind experimental choices. Our focus is on creating self-validating analytical systems to ensure the highest degree of scientific integrity.

The subject of our analysis is the synthetic tripeptide Z-L-Alanyl-L-Prolyl-L-Leucine, denoted as Z-Ala-Pro-Leu-OH. A thorough understanding of its molecular characteristics is the foundation upon which all analytical strategies are built.

The peptide consists of three L-amino acids: Alanine, Proline, and Leucine. The sequence is protected at the N-terminus by a benzyloxycarbonyl (Z) group and possesses a free carboxylic acid at the C-terminus. This structure is a common motif in synthetic peptide chemistry, often used as a building block or in studies of enzyme activity.[1][2]

Structural Features and Their Analytical Implications:

  • N-Terminal Z-Group: The benzyloxycarbonyl group is a critical feature. It imparts hydrophobicity, provides a strong UV chromophore for detection by HPLC, and, most importantly, blocks the N-terminal amine. This blockage prevents standard N-terminal sequencing methods like Edman degradation from proceeding without a prior deprotection step.

  • Proline Residue: Proline is unique among the standard amino acids due to its secondary amine, where the side chain loops back to form a pyrrolidine ring with the backbone nitrogen.[3] This rigid structure introduces a "kink" in the peptide chain and restricts conformational flexibility. Analytically, this has two major consequences:

    • The Ala-Pro peptide bond can exist in both cis and trans conformations, which are often observable as distinct species in NMR spectroscopy, complicating spectral analysis.[4]

    • The lack of an amide proton on the proline nitrogen removes a key handle used for sequential assignment in NMR.

  • C-Terminal Leucine: A hydrophobic amino acid that contributes to the overall nonpolar character of the peptide.

Quantitative Data Summary:

PropertyValueSource
Chemical Formula C21H29N3O5[2]
Molecular Weight 419.48 g/mol Calculated
Boiling Point ~712.3°C (Predicted)[2]
Density ~1.231 g/cm³ (Predicted)[2]
pKa ~3.71 (Predicted)[2]

Chapter 2: Definitive Sequencing by Mass Spectrometry

Mass spectrometry (MS) is the cornerstone of modern peptide analysis, offering unparalleled speed, sensitivity, and structural information. For Z-Ala-Pro-Leu-OH, tandem mass spectrometry (MS/MS) is the method of choice for unambiguous sequence confirmation.[5][6]

Principle of Tandem Mass Spectrometry (MS/MS)

MS-based proteomics typically involves the analysis of peptides rather than intact proteins due to their favorable physicochemical properties.[7] The process begins with the conversion of peptide molecules from a liquid phase into gaseous ions, often using electrospray ionization (ESI).[5] In an MS/MS experiment, a specific parent ion (in this case, the protonated molecule [M+H]+ of Z-Ala-Pro-Leu-OH) is selected in the first stage of the mass spectrometer (MS1). This selected ion is then subjected to fragmentation, typically through collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions are analyzed in the second stage (MS2), producing a fragmentation spectrum.

The fragmentation of peptides in CID primarily occurs at the peptide bonds, leading to the formation of predictable ion series. The most common are b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[8] The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum.[6]

Experimental Workflow: A Self-Validating System

The protocol described below is designed to be self-validating. By predicting the theoretical masses of the parent and fragment ions, we create a definitive template against which the experimental data must match.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Interpretation prep Dissolve Z-Ala-Pro-Leu-OH in 50:50 Acetonitrile:Water with 0.1% Formic Acid esi Electrospray Ionization (ESI) Generate [M+H]+ ions prep->esi ms1 MS1 Scan: Isolate Parent Ion (Expected m/z 420.21) esi->ms1 cid Collision-Induced Dissociation (CID) Fragment Parent Ion ms1->cid ms2 MS2 Scan: Detect Fragment Ions (b- and y-ions) cid->ms2 interpret Compare experimental m/z with theoretical fragment masses ms2->interpret confirm Sequence Confirmed interpret->confirm Edman_Workflow cluster_edman Edman Cycle 1 cluster_edman2 Edman Cycle 2 cluster_edman3 Edman Cycle 3 start Z-Ala-Pro-Leu-OH deprotect Catalytic Hydrogenation (Remove Z-Group) start->deprotect peptide H-Ala-Pro-Leu-OH deprotect->peptide edman1 React with PITC Cleave & Convert peptide->edman1 pth_ala Identify PTH-Alanine by HPLC edman1->pth_ala edman2 React with PITC Cleave & Convert edman1->edman2 Shortened Peptide (H-Pro-Leu-OH) pth_pro Identify PTH-Proline by HPLC edman2->pth_pro edman3 React with PITC Cleave & Convert edman2->edman3 Shortened Peptide (H-Leu-OH) pth_leu Identify PTH-Leucine by HPLC edman3->pth_leu NMR_Strategy cluster_noes Key NOE Correlations tocsy 1. TOCSY Spectrum Identify Spin Systems (Ala, Pro, Leu) noesy 2. NOESY Spectrum Establish Sequential Links tocsy->noesy assign 3. Full Resonance Assignment Confirm A-P-L Connectivity noesy->assign structure Sequence & Structure Verified assign->structure ala_pro Ala(Hα) <-> Pro(Hδ) pro_leu Pro(Hα) <-> Leu(HN)

Sources

Methodological & Application

Application Note: Mass Spectrometry Detection & Quantification of Z-Ala-Pro-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tripeptide derivative Z-Ala-Pro-Leu-OH presents unique bioanalytical challenges due to the hydrophobic N-terminal Benzyloxycarbonyl (Z) protecting group and the conformational rigidity introduced by the internal Proline residue.[1][2] This application note details a robust LC-MS/MS protocol for its detection and quantification. Unlike standard hydrophilic peptides, Z-Ala-Pro-Leu-OH requires specific solvation strategies to prevent surface adsorption and tailored ionization parameters to stabilize the labile carbamate linkage during source transmission.[1][2] This guide prioritizes the [M+H]+ precursor and leverages the characteristic tropylium ion (m/z 91) and y2 backbone fragment for high-sensitivity Multiple Reaction Monitoring (MRM).[1][2]

Analyte Physicochemical Profiling

Understanding the molecule is the prerequisite for method success.[2] The Z-group significantly alters the peptide's solubility and fragmentation behavior compared to its free amine counterpart.[1][2]

PropertyValueNotes
Formula C₂₂H₃₁N₃O₆
Monoisotopic Mass 433.2213 Da
[M+H]⁺ Precursor 434.23 Da Primary quantitation ion (ESI+)
[M-H]⁻ Precursor 432.21 DaSecondary option (ESI-), less sensitive
Hydrophobicity HighZ-group + Leucine side chain increase retention on C18.[1][2]
Solubility DMSO, MeOH, ACNPoor solubility in water.
pKa (approx) ~3.6 (C-term COOH)N-terminus is capped (non-basic).[1][2]

Method Development Logic (The "Why")

Ionization Mode Selection

While the C-terminal carboxylic acid supports Negative Mode (ESI-), Positive Mode (ESI+) is recommended.[1][2] Despite the N-terminus being "capped" by the Z-group (removing the primary amine protonation site), the amide backbone nitrogens and the carbonyl oxygens readily accept protons under acidic conditions (0.1% Formic Acid).[2] ESI+ generally yields 5–10x higher sensitivity for this class of protected peptides.[1][2]

Fragmentation Mechanics & Transition Selection

The fragmentation of Z-Ala-Pro-Leu-OH follows two distinct pathways utilized for specificity:

  • Z-Group Lability (Quantifier): The benzyloxycarbonyl group is prone to in-source fragmentation and collision-induced dissociation (CID), yielding a highly stable benzyl cation/tropylium ion (m/z 91.1) .[1][2] This is often the base peak but can be non-specific in complex biological matrices containing other benzylic compounds.[1][2]

  • Peptide Backbone Cleavage (Qualifier): To ensure structural identity, we target the y2 ion (Pro-Leu) .[1][2] The proline residue directs fragmentation, often enhancing the cleavage of the peptide bond N-terminal to it.[2]

Chromatography Strategy

The Z-group makes the peptide "sticky."[1][2]

  • Column: A C18 column with a high carbon load is ideal, but pore size should be standard (100–120 Å).[2]

  • Carryover Risk: The hydrophobic nature requires a saw-tooth wash step at the end of the gradient to prevent ghost peaks in subsequent runs.[2]

Mass Spectrometry Parameters (Protocol)

System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis equivalent) Ion Source: Electrospray Ionization (ESI) - Positive Mode[1][2]

Source Settings

These values are starting points and must be optimized via flow-injection analysis (FIA).

ParameterSettingRationale
Spray Voltage 4500 VHigh voltage needed for stable spray of organic-heavy mobile phase.[1][2]
Sheath Gas 45 arbHigh flow to assist desolvation of the hydrophobic analyte.[2]
Aux Gas 15 arbThermal focusing of the plume.[2]
Capillary Temp 325°CEnsure complete desolvation without thermally degrading the Z-group.
Declustering Potential 60 VModerate DP prevents in-source fragmentation of the labile Z-group.[1][2]
MRM Transitions

Dwell time: 50ms per transition.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (CE)Identity
Quantifier 434.2 91.1 35 eVBenzyl Cation (Z-group)
Qualifier 1 434.2229.222 eVy2 Ion (H-Pro-Leu-OH)⁺
Qualifier 2 434.2303.118 eVb2 Ion (Z-Ala-Pro)⁺

Chromatographic Conditions

Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.[1][2] Reasoning: Charged Surface Hybrid (CSH) particles provide better peak shape for peptides under acidic conditions.[1][2]

Mobile Phases:

  • A: Water + 0.1% Formic Acid (Ion pairing agent).[1][2]

  • B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

Gradient Profile (Flow: 0.4 mL/min):

  • 0.0 - 0.5 min: 10% B (Trapping/Desalting)

  • 0.5 - 3.5 min: 10% -> 90% B (Elution of hydrophobic Z-peptide)

  • 3.5 - 4.5 min: 90% B (Wash step - Critical for Z-group compounds)

  • 4.5 - 4.6 min: 90% -> 10% B[1][2]

  • 4.6 - 6.0 min: 10% B (Re-equilibration)

Sample Preparation & Handling

Critical Warning: Z-Ala-Pro-Leu-OH will adsorb to standard polypropylene tubes, causing non-linear calibration curves at low concentrations.[1][2]

  • Stock Solution: Dissolve 1 mg in 1 mL DMSO (not water). Store at -20°C.

  • Working Standards: Dilute using 50:50 Methanol:Water.

  • Anti-Adsorption Agent: If analyzing in aqueous buffer (e.g., PBS), add 0.5% BSA or 0.1% PEG-400 to the matrix to block binding sites on the vial walls.[2]

  • Vials: Use Low-Adsorption (silanized) glass vials or polypropylene low-bind plates.

Visualization of Fragmentation & Workflow[2]

MS/MS Fragmentation Pathway

The following diagram illustrates the cleavage mechanics used for MRM selection.

FragmentationPathway Parent Precursor Ion [Z-Ala-Pro-Leu-OH + H]+ m/z 434.2 Collision Collision Cell (CID) Parent->Collision Isolation Frag_Z Fragment 1 (Quant) Tropylium Ion (Benzyl Cation) m/z 91.1 Collision->Frag_Z Z-Group Cleavage (High Energy) Frag_y2 Fragment 2 (Qual) y2 Ion [H-Pro-Leu-OH]+ m/z 229.2 Collision->Frag_y2 Peptide Bond Break (Med Energy) Frag_b2 Fragment 3 (Qual) b2 Ion [Z-Ala-Pro]+ m/z 303.1 Collision->Frag_b2 Amide Cleavage

Figure 1: Fragmentation pathway of Z-Ala-Pro-Leu-OH in ESI+ mode.[1][2] The Z-group cleavage yields the high-intensity m/z 91.1 ion, while the backbone cleavage provides the sequence-specific y2 ion.[2]

Analytical Workflow

Workflow Step1 1. Stock Prep Dissolve in 100% DMSO (Prevent precipitation) Step2 2. Dilution Dilute in 50% MeOH/H2O Use Low-Bind Vials Step1->Step2 Step3 3. LC Separation C18 Column, Acidic Mobile Phase Gradient: 10-90% B Step2->Step3 Step4 4. MS Detection ESI+ MRM: 434.2 -> 91.1 Monitor Carryover Step3->Step4

Figure 2: Step-by-step analytical workflow ensuring solubility and detection integrity.

Validation Criteria (Self-Validating System)

To ensure the protocol is working correctly, the following System Suitability Tests (SST) must be passed before running samples:

  • S/N Ratio: The Limit of Quantitation (LOQ) standard must have a Signal-to-Noise ratio > 10:1 for the m/z 91.1 transition.[1][2]

  • Ion Ratio: The ratio of the Quantifier (91.1) to the Qualifier (229.[1][2]2) peak areas should be consistent within ±20% across the calibration range.[1][2] If this ratio drifts, it indicates matrix interference on the non-specific benzyl channel.[2]

  • Retention Time Stability: Due to the hydrophobic interaction, retention time should not shift more than ±0.1 min. Shifting indicates column fouling by the Z-group polymers.[1][2]

References

  • PubChem. (2025).[1][2] Pro-Leu Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • ChemGuide. (2023).[1][2] Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • ResearchGate. (2013).[1][2] Characterization of Hydrophobic Peptides by Mass Spectrometry. Retrieved from [Link]

  • NIST. (2023). Peptide Mass Spectrometry Data. National Institute of Standards and Technology.[1][2] Retrieved from [Link][1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of Z-Ala-Pro-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobic Challenge

Welcome to the technical guide for handling Z-Ala-Pro-Leu-OH . Users frequently report precipitation ("crashing out") when introducing this compound into aqueous assay buffers.[1][2]

The Root Cause: This molecule presents a "perfect storm" for insolubility in water:

  • N-Terminal Capping: The Carbobenzyloxy (Z or Cbz) group is a bulky, aromatic, highly lipophilic protecting group.[1][2]

  • Hydrophobic Core: The Leucine (Leu) and Proline (Pro) residues contribute significant hydrophobicity.[1][2]

  • Charge Limitation: Because the N-terminus is capped, the molecule lacks a positive charge at neutral pH.[1] The only solubilizing handle is the C-terminal carboxyl group, which must be ionized (deprotonated) to provide solubility.

This guide provides the standard operating procedures (SOPs) to overcome these thermodynamic barriers.

Module 1: Physicochemical Profile & Solubility Logic

Before attempting solubilization, review these properties to understand why the protocols below work.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula

High carbon content relative to polar groups.[1][2]
Isoelectric Point (pI) ~3.0 - 3.8 (Theoretical)Critical: At pH < 4, the molecule is uncharged and insoluble.[1][2]
Hydrophobicity High (Z-group + Leu)Requires organic co-solvent or micellar support.[1][2]
Key Ionizable Group C-terminal Carboxyl (

)
Must be in

form
(pH > 6) for aqueous stability.[1][2]

Module 2: The "Golden Path" Protocol (DMSO/Buffer)

Recommended for: Enzyme inhibition assays, cell-free studies, and high-throughput screening (HTS) where <1% DMSO is tolerated.[1][2]

The Principle

We utilize the "co-solvent" approach. We first dissolve the hydrophobic crystal lattice using a dipolar aprotic solvent (DMSO), then dilute into a buffer that maintains the C-terminal ionization.

Step-by-Step Methodology
  • Calculate the Stock Concentration: Target a stock concentration 100x to 500x higher than your final assay concentration.[1][2]

    • Example: For a 100 µM assay, prepare a 10 mM to 50 mM stock.

  • Primary Solubilization (The Organic Phase):

    • Add 100% anhydrous DMSO (Dimethyl Sulfoxide) to the lyophilized powder.[1][2]

    • Technique: Vortex vigorously for 30 seconds. Ensure no visible particles remain.[1][2]

    • Note: If DMSO is incompatible, DMF (Dimethylformamide) is a viable alternative, though more toxic.[2]

  • The "Dropwise" Dilution (The Critical Step):

    • Prepare your aqueous buffer (e.g., PBS, Tris, HEPES). Ensure Buffer pH is ≥ 7.4.

    • Crucial: Do not squirt buffer into the DMSO stock.[1][2]

    • Instead, place the buffer on a magnetic stirrer (gentle speed).

    • Slowly add the DMSO stock dropwise into the vortex of the stirring buffer.

    • Why? This prevents local regions of high concentration where the peptide might aggregate and precipitate instantly.

  • Verification:

    • Inspect for turbidity (cloudiness).[1][2] The solution should remain clear.

Module 3: The "DMSO-Free" Protocol (pH-Driven)[1][2]

Recommended for: DMSO-sensitive cell lines or assays where organic solvents interfere with enzyme kinetics.[1][2]

The Principle

Since the N-terminus is blocked by the Z-group, we cannot use acid to dissolve this peptide. We must force the C-terminal carboxyl group into its ionized state (


) using a volatile base.[1][2]
Step-by-Step Methodology
  • Preparation of Base Solvent:

    • Prepare 0.1 M Ammonium Bicarbonate (

      
      )  or a dilute Ammonia solution (
      
      
      
      ).
    • Target pH: ~8.0 – 8.5.[1][2]

  • Solubilization:

    • Add a minimal volume of the ammonium bicarbonate solution to the powder.

    • Vortex or sonicate briefly (max 10 seconds) until dissolved.[1][2]

    • Mechanism:[1][3] The base deprotonates the C-terminus, creating a salt (Z-Ala-Pro-Leu-

      
      ), which is significantly more water-soluble.[1][2]
      
  • Dilution:

    • Dilute this concentrate immediately into your working buffer (e.g., PBS).[1][2]

    • Warning: Ensure your working buffer has sufficient buffering capacity (e.g., 50mM HEPES) to maintain the pH at 7.4. If the pH drops below 5, the peptide will precipitate.

Module 4: Decision Tree & Workflow Visualization

Use this logic flow to determine the correct solvent system for your specific experiment.

SolubilityWorkflow Start Start: Z-Ala-Pro-Leu-OH (Lyophilized Powder) CheckDMSO Is DMSO/DMF permitted in your assay? Start->CheckDMSO YesDMSO Method A: Organic Co-solvent CheckDMSO->YesDMSO Yes NoDMSO Method B: pH Ionization CheckDMSO->NoDMSO No StepA1 Dissolve in 100% DMSO (Stock Conc: 10-50 mM) YesDMSO->StepA1 StepA2 Dilute dropwise into Buffer (pH > 7.0) StepA1->StepA2 CheckCloudy Is solution cloudy? StepA2->CheckCloudy CheckCloudy->StepA1 Precipitate? Try Sonicating Stock SuccessA Proceed to Assay CheckCloudy->SuccessA Clear StepB1 Add 0.1M Ammonium Bicarbonate (Target pH ~8.0) NoDMSO->StepB1 StepB2 Dilute into Working Buffer StepB1->StepB2 WarningB CRITICAL: Maintain Final pH > 7.0 Avoid Acidic Buffers! StepB2->WarningB WarningB->SuccessA

Figure 1: Decision matrix for solubilizing Z-protected hydrophobic peptides based on assay tolerance for organic solvents.

Module 5: Troubleshooting & FAQs

Q1: I followed the protocol, but the solution turned cloudy immediately upon adding buffer. Why?

A: This is "Shock Precipitation."[1][2]

  • Cause: You likely added the buffer to the DMSO stock too quickly, or your buffer pH is too low.

  • Fix: Always add the concentrated peptide stock into the stirring buffer (dropwise). Ensure your buffer pH is > 7.[1][2][4]4. If the buffer is acidic (e.g., Acetate buffer pH 5.0), this peptide will not dissolve.

Q2: Can I use sonication?

A: Yes, but with caution.

  • Guideline: Use a bath sonicator for 15-30 seconds to break up stubborn aggregates in the DMSO stage.[1][2]

  • Warning: Do not sonicate for prolonged periods (>2 mins) as this generates heat, which can degrade the peptide or promote gelling.

Q3: My assay requires pH 6.0. Is this possible?

A: It is high-risk.[1][2] At pH 6.0, you are approaching the protonation state where the Z-group's hydrophobicity overwhelms the partially ionized carboxyl group.

  • Workaround: You must use a higher percentage of organic co-solvent (e.g., 5-10% DMSO) or add a solubilizing agent like Tween-20 (0.05%) or

    
    -Cyclodextrin  to mask the hydrophobic Z-group.[1][2]
    
Q4: How should I store the stock solution?

A: Store the 100% DMSO stock at -20°C.

  • Avoid: Do not store diluted aqueous working solutions. The peptide may slowly precipitate or hydrolyze over time.[1] Prepare working dilutions fresh daily.

References

  • Sigma-Aldrich. Peptide Solubility Guidelines.[1][2] (Accessed 2026).[1][2] Guidelines for dissolving hydrophobic and charged peptides.

  • Bachem. Peptide Solubility and Handling.[1][2][5] (Accessed 2026).[1][2] Technical guide on solvent selection for Z-protected and hydrophobic peptides.

  • PubChem. Pro-Ala-Leu Compound Summary. (Accessed 2026).[1][2] Physicochemical properties and hydrophobicity data.[1][2][5][6][7][8][9][10]

  • LifeTein. How to dissolve, handle and store synthetic peptides. (Accessed 2026).[1][2] Protocols for DMSO usage and dropwise dilution techniques.

Sources

Technical Support Center: Troubleshooting Z-Ala-Pro-Leu-OH Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydrophobic Challenge

Z-Ala-Pro-Leu-OH is a tripeptide derivative frequently used as a substrate for collagenase and elastase-like proteases.[1] Its precipitation in aqueous assays is a common frustration, but it is predictable based on its physicochemical properties.

The molecule combines a hydrophobic N-terminal protecting group (Z or Cbz : Carbobenzoxy) with three hydrophobic amino acid residues (Alanine, Proline, Leucine).[1] While the C-terminal carboxyl group provides a single ionizable site, the overall character of the molecule is lipophilic. Precipitation occurs when the hydrophobic effect drives aggregation faster than the solvent molecules can form a hydration shell around the peptide.

This guide provides a root-cause analysis and validated protocols to maintain solubility without compromising enzymatic activity.

Part 1: Critical Solubility Parameters

Before attempting the assay, verify your solvent system against these parameters.

ParameterOptimal RangeCritical Failure PointMechanism of Failure
Stock Solvent 100% DMSO or DMFWater, PBS, SalineInsolubility: The Z-group and side chains prevent water access, leading to immediate suspension rather than solution.[1]
Assay pH pH 7.5 – 8.5pH < 6.0Protonation: At acidic pH, the C-terminal carboxyl (pKa ~3.5-4.[1]0) becomes protonated (neutral), losing its only charge and drastically reducing solubility.[1]
Final DMSO Conc. 1% – 5% (v/v)> 10% (Enzyme dependent)Enzyme Inhibition: High solvent loads keep the peptide soluble but may denature the assay enzyme.[1]
Ionic Strength 50 – 150 mM NaCl> 500 mM NaClSalting Out: High salt ions compete for water molecules, forcing hydrophobic peptides to aggregate.

Part 2: Troubleshooting FAQs

Q1: The peptide dissolves in DMSO, but precipitates immediately upon addition to the assay buffer. Why?

Diagnosis: You are experiencing "Solvent Shock." When a small volume of high-concentration hydrophobic stock (in DMSO) is added to a large volume of aqueous buffer, the local concentration of water spikes instantly. The peptide molecules aggregate before they can disperse.[2]

The Fix: The "Vortex-Injection" Technique Do not pipette the stock into a static buffer.

  • Prepare Buffer: Have your assay buffer ready in a tube.

  • Create Motion: Set the buffer tube on a vortex mixer at medium speed.

  • Inject: While vortexing, inject the peptide stock directly into the center of the liquid vortex (not on the walls).

  • Equilibrate: Continue vortexing for 5–10 seconds.

Q2: My assay runs for 1 hour. The solution is clear at T=0 but cloudy at T=30 min. What is happening?

Diagnosis: This is Nucleation-Driven Aggregation or Temperature Crash. If the solution is supersaturated (metastable), microscopic nuclei form over time, eventually cascading into visible precipitate. This is often accelerated if the assay plate is cold.

The Fix:

  • Thermostability: Ensure all buffers and the plate are pre-warmed to the assay temperature (usually 25°C or 37°C) before adding the peptide. Cold buffers decrease hydrophobic solubility.[1]

  • Add a Surfactant: Add 0.01% – 0.05% Tween-20 or Triton X-100 to the assay buffer. Non-ionic detergents form micelles that sequester the hydrophobic Z-group, preventing aggregation without denaturing most proteases.

Q3: Can I use Ethanol instead of DMSO?

Diagnosis: Not Recommended. While Z-Ala-Pro-Leu-OH is soluble in ethanol, ethanol is volatile.[1] Evaporation during the assay setup changes the concentration. Furthermore, ethanol is often more inhibitory to enzymes than DMSO. Stick to DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .[1]

Part 3: Visualizing the Workflow

Figure 1: Solubility Decision Tree

This logic flow ensures you select the correct preparation method based on your specific assay constraints.

SolubilityTree Start Start: Z-Ala-Pro-Leu-OH Powder Solvent Dissolve in 100% DMSO (Stock: 10-50 mM) Start->Solvent CheckEnzyme Is Enzyme DMSO Sensitive? Solvent->CheckEnzyme Sensitive Yes (< 1% DMSO allowed) CheckEnzyme->Sensitive Strict Limit Robust No (up to 5% DMSO allowed) CheckEnzyme->Robust Flexible Intermediate Intermediate Step: Dilute Stock 1:10 in Buffer + 0.05% Tween-20 Then add to Assay Sensitive->Intermediate DirectDilution Direct Dilution: Inject Stock into Vortexing Buffer Robust->DirectDilution Validation Centrifuge Test: Spin 10k x g for 5 min. Check pellet. DirectDilution->Validation Intermediate->Validation

Caption: Decision matrix for solubilizing hydrophobic Z-peptides based on enzyme compatibility.

Figure 2: The "Solvent Shock" Mechanism

Understanding why dropwise addition fails compared to vortex injection.

SolventShock Stock Peptide in DMSO (Hydrophobic Shell) Static Static Buffer Addition Stock->Static Pipette Drop Dynamic Vortex Injection Stock->Dynamic Inject into Vortex Precip Local Supersaturation -> Aggregation -> Precipitation Static->Precip Slow Mixing Soluble Rapid Dispersion -> Micelle/Hydration -> Stable Solution Dynamic->Soluble Fast Mixing

Caption: Comparison of mixing dynamics. Rapid dispersion prevents the local supersaturation that causes precipitation.

Part 4: Validated Protocol (Step-by-Step)

Objective: Prepare a stable 100 µM working solution of Z-Ala-Pro-Leu-OH.

Materials:

  • Z-Ala-Pro-Leu-OH Powder (stored desiccated at -20°C).[1]

  • Anhydrous DMSO (Freshly opened or stored over molecular sieves).[1]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 5 mM CaCl₂).[1]

  • Optional: Tween-20 (10% stock solution).[1]

Protocol:

  • Warm Up: Allow the peptide vial to equilibrate to room temperature before opening to prevent water condensation (water is the enemy of stock stability).

  • Primary Stock (50 mM):

    • Weigh the peptide.

    • Calculate the volume of 100% DMSO required for 50 mM.

    • Add DMSO and vortex vigorously until completely clear.[1]

    • Self-Validation: Hold the tube up to a light source. It must be crystal clear with no "shimmering" particulates.[1]

  • Buffer Preparation:

    • Prepare the Assay Buffer.

    • Crucial: Check pH at the intended temperature (pH drops as Tris warms up).[1] Ensure pH is > 7.5.

    • Recommendation: Add Tween-20 to a final concentration of 0.01%.[1]

  • The Dilution (The Critical Step):

    • Target: 100 µM (1:500 dilution of the 50 mM stock).

    • Place 4.99 mL of Assay Buffer in a 15 mL tube.

    • Set vortex to medium-high.[1]

    • Pipette 10 µL of the 50 mM Stock.

    • Inject the 10 µL directly into the vortexing buffer.

  • Validation:

    • Let the solution stand for 15 minutes at assay temperature.

    • Centrifuge a small aliquot at 10,000 x g for 5 minutes.

    • Measure the concentration of the supernatant (Absorbance at 257 nm for the Z-group, extinction coefficient ~200 M⁻¹cm⁻¹, though low sensitivity; better to use HPLC or simply check for pellet formation).

References

  • PubChem. (n.d.).[1][3] Z-Leu-Leu-OH (Related hydrophobic Z-peptide properties). National Library of Medicine.[1] [Link][1]

Sources

Resolving peak tailing in Z-Ala-pro-leu-OH HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

To: Laboratory Personnel, Analytical Chemists, and Method Development Scientists From: Senior Application Scientist, Chromatography Technical Center Subject: Technical Guide: Resolving Peak Tailing in Z-Ala-Pro-Leu-OH HPLC Analysis

Executive Summary & Molecule Profile

This guide addresses peak asymmetry (tailing) specifically for Z-Ala-Pro-Leu-OH .[1][2][3] Unlike standard small molecules, this analyte presents a "triad of challenges" due to its chemical structure. Resolving tailing here requires distinguishing between chemical interactions , conformational kinetics , and instrumental physics .[2][3]

Analyte Profile: Z-Ala-Pro-Leu-OH [1][2]

  • N-Terminus: Protected by Carbobenzyloxy (Z or Cbz) group.[1][2][3]

    • Effect: Removes basicity of the amine; significantly increases hydrophobicity; introduces aromatic stacking potential.

  • Core: Proline (Pro) residue.[1][2][3][4][5]

    • Effect: Induces a structural "kink"; susceptible to cis-trans isomerization, often mimicking peak tailing or splitting.[1][2][3]

  • C-Terminus: Free Carboxylic Acid (-OH) .[1][2][3]

    • Effect: Ionizable (pKa ~3.5–4.0).[1][2][3] At neutral pH, it is anionic (

      
      ), leading to potential ion-exclusion or secondary interactions.[1][2][3]
      

Diagnostic Workflow

Before altering mobile phases, use this logic flow to identify the root cause. Tailing in Proline-containing peptides is often misdiagnosed.[1][2]

DiagnosticWorkflow Start Start: Peak Tailing Observed CheckSym Is the tailing factor (Tf) > 1.5? Start->CheckSym CheckSplit Does the peak look like a shoulder or split? CheckSym->CheckSplit TempTest Experiment: Increase Column Temp to 50-60°C CheckSplit->TempTest Yes/Maybe CauseChem Diagnosis: Secondary Silanol/Acid Interaction CheckSplit->CauseChem No, pure tailing ResultSplit Did peak shape improve? TempTest->ResultSplit CausePro Diagnosis: Proline Cis-Trans Isomerization ResultSplit->CausePro Yes (Kinetics accelerated) ResultSplit->CauseChem No (Chemical interaction)

Figure 1: Diagnostic decision tree for distinguishing conformational isomerization from chemical adsorption.

Technical Troubleshooting Guide (Q&A)

Issue 1: The "Proline Effect" (Conformational Tailing)

Q: My peak looks broad or has a "shoulder" on the tail. I’ve adjusted pH, but it won't go away. Why?

Expert Insight: The Proline residue in Z-Ala-Pro -Leu-OH creates a unique problem. The peptide bond preceding proline (


) can exist in both cis and trans conformations.[1][2][6] In solution, these interconvert slowly on the NMR/HPLC timescale.
  • The Mechanism: If the interconversion rate is slower than the chromatographic separation, you will see two peaks (splitting). If the rate is comparable to the separation time, you see a bridge between peaks, manifesting as severe tailing or broadening.

  • The Solution: Thermodynamics. Increasing the column temperature accelerates the isomerization rate. When the rate becomes fast enough, the two states average out into a single, sharp peak.

Protocol:

  • Increase column temperature in

    
     increments (e.g., 
    
    
    
    ).
  • Note: Do not exceed the thermal limit of your column (usually

    
     for standard silica C18).[1]
    
Issue 2: The Acidic C-Terminus (Silanol Interactions)

Q: I am running at pH 6.0 to dissolve the peptide, but the peak tails. Why?

Expert Insight: At pH 6.0, the C-terminal carboxylic acid is deprotonated (


).[1][2] While we typically associate silanol tailing with bases, free silanols on the silica surface (

) are acidic.[1][2][7] However, trace metals in the silica or "ionic patches" can interact with the carboxylate. More critically, operating near the pKa (approx 3.5–4.[3]0) causes the analyte to split between ionized and neutral forms, causing peak distortion.

The Solution: Protonation (Ion Suppression). You must drive the equilibrium fully to the neutral (


) state.

Protocol:

  • Lower the pH: Use a mobile phase pH of 2.0 – 2.5 .

  • Modifier Choice:

    • Standard: 0.1% Trifluoroacetic Acid (TFA).[1][2][3] TFA is excellent because it pairs with residual charges and suppresses silanol ionization.[1][2]

    • LC-MS Compatible: 0.1% Formic Acid (FA).[1][2][3] If FA causes tailing, switch to Difluoroacetic acid (DFA) or add 10-20mM Ammonium Formate to stabilize the pH.[2]

Issue 3: Hydrophobic Adsorption (The Z-Group)

Q: The peak tails, and I see carryover in blank injections. Is the sample sticking?

Expert Insight: The Z (Cbz) group is highly hydrophobic and aromatic. It can adsorb strongly to the frits, tubing, or the head of the column, especially if the sample diluent is too weak (highly aqueous). This causes a "slow release" of the analyte, appearing as a tail.[8]

Protocol:

  • Match the Diluent: Ensure your sample is dissolved in a solvent strength closer to your initial gradient conditions (e.g., 20-30% Acetonitrile/Water), not 100% water.[2]

  • Column Choice: Use a C18 column with high carbon load but alsoend-capping .

    • Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters XBridge Peptide BEH C18.[1][2] These columns are "double end-capped" to cover hydrophobic patches that might cause non-specific irreversible binding.[1][2]

Comparative Data: Modifier Effects

The choice of acid modifier is the single most impactful variable for this specific peptide structure.

ModifierMechanismPeak Shape (Tf)MS SensitivityRecommendation
0.1% TFA Strong ion-pairing; suppresses silanols; fully protonates

.[1][2][3]
Excellent (1.0 - 1.2) Poor (Signal Suppression)Gold Standard for UV detection.[1][2][3]
0.1% Formic Acid Weak ion-pairing; protonates

.[1][2][3]
Good to Fair (1.2 - 1.[1][2][3]5)ExcellentUse for LC-MS; may require heating.[1][2][3]
10mM Phosphate (pH 2.5) No ion-pairing; strictly pH control.Good (1.1 - 1.[1][2][3]3)Incompatible Use only if volatile buffers fail.
Ammonium Acetate (pH 6) Analyte is ionized (

).[1][2][3]
Poor (> 1.8) GoodAvoid. Operating near pKa causes distortion.[1][2]

Step-by-Step Optimization Protocol

If you are experiencing tailing, perform this validation experiment:

Step 1: Mobile Phase Preparation (Low pH)

  • Solvent A: Water + 0.1% TFA (v/v).[1][2][3]

  • Solvent B: Acetonitrile + 0.08% TFA (v/v).[1][2][3]

  • Note: We use slightly less TFA in B because TFA absorbs UV at 214nm.[1][2] This balances the baseline drift.

Step 2: Thermal Conditioning [1][2]

  • Set Column Oven to 50°C .

  • This addresses the Proline isomerization issue immediately.

Step 3: Gradient Setup

  • The Z-group makes the molecule hydrophobic.

  • Start: 5% B.[1][2]

  • Ramp: 5% to 60% B over 15 minutes.[1][2]

  • Flow: 1.0 mL/min (for 4.6mm ID column).

Step 4: Column Passivation (If tailing persists)

  • Inject 5-10 high-concentration injections of the peptide.[1][2] Sometimes active sites on a new column need to be "saturated" before peak shape stabilizes.[1][2]

References

  • Phenomenex. (2025).[1][2][7][9] How to Reduce Peak Tailing in HPLC? Retrieved from [Link][1][2]

  • Chrom Tech, Inc. (2025).[1][2][3][9] Primary Causes of Peak Tailing in HPLC. Retrieved from [Link][1][2]

  • Element Lab Solutions. (2025).[1][2][3][7] Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • PubChem. (2025).[1][2][3] Compound Summary: Pro-Ala-Leu (Structural Analog).[1][2][3] Retrieved from [Link][1][2][3]

  • MDPI. (2023).[1][2][3] Proline Isomerization: From Chemistry to Therapeutic Opportunities.[1][2] Retrieved from [Link][1][2][3]

Sources

Technical Support Center: Synthesis of Z-Ala-Pro-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Z-Ala-Pro-Leu-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during the synthesis of this tripeptide. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and purity of your final product.

Introduction: The Synthetic Challenge

The synthesis of Z-Ala-Pro-Leu-OH, while seemingly straightforward, presents several potential pitfalls that can lead to a range of impurities. The presence of a proline residue, coupled with the use of carbodiimide-based coupling reagents, necessitates careful control of reaction conditions to prevent common side reactions. This guide will walk you through the identification, understanding, and mitigation of these impurities.

Impurity Identification Workflow

A systematic approach is crucial for identifying impurities in your synthesized Z-Ala-Pro-Leu-OH. The following workflow outlines the recommended steps from initial analysis to impurity characterization.

G cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Impurity Characterization Crude_Product Crude Z-Ala-Pro-Leu-OH RP_HPLC RP-HPLC Analysis Crude_Product->RP_HPLC LC_MS LC-MS Analysis Crude_Product->LC_MS Identify_Peaks Identify Main Peak and Impurity Peaks RP_HPLC->Identify_Peaks Analyze_MS Analyze Mass Spectra of All Peaks LC_MS->Analyze_MS Identify_Peaks->Analyze_MS Mass_Shift Determine Mass Shift from Expected Product Analyze_MS->Mass_Shift MS_MS MS/MS Fragmentation Analysis Mass_Shift->MS_MS Structure_Elucidation Elucidate Impurity Structure MS_MS->Structure_Elucidation

Caption: General workflow for impurity identification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My HPLC chromatogram shows a significant peak eluting just before my main product. What could it be?

A1: A common impurity that is often more polar and thus elutes earlier in reverse-phase HPLC is the diketopiperazine (DKP) formed from the Ala-Pro sequence.

  • Causality: The Ala-Pro dipeptide sequence is particularly prone to intramolecular cyclization, especially during the deprotection of the N-terminal protecting group of proline in solid-phase synthesis or during the coupling of the third amino acid (Leucine) in solution-phase synthesis.[1] This side reaction is catalyzed by basic or acidic conditions and leads to the formation of a stable six-membered ring, terminating the peptide chain.[1]

  • Identification:

    • Mass Spectrometry (MS): The expected mass of cyclo(Ala-Pro) is approximately 154.1 g/mol . Look for a corresponding mass signal in your LC-MS data.

    • MS/MS Fragmentation: Fragmentation of the DKP will yield characteristic ions corresponding to the individual amino acid residues.

  • Troubleshooting & Prevention:

    • Use of Dipeptide: Couple Z-Ala-Pro-OH as a single unit to the leucine residue to bypass the vulnerable dipeptide intermediate.

    • Resin Choice (for SPPS): Utilize sterically hindered resins like 2-chlorotrityl chloride resin, which can suppress DKP formation.

    • Coupling Conditions: Employ rapid and efficient coupling methods to minimize the time the deprotected N-terminus of proline is exposed.

Q2: I observe a peak with the same mass as my product, but it's difficult to separate chromatographically. What is the likely cause?

A2: This is a classic indicator of racemization , where the L-proline has converted to D-proline, forming the diastereomer Z-Ala-D-Pro-Leu-OH.

  • Causality: Racemization of amino acids can occur during the activation step of peptide coupling.[2] The use of carbodiimides (like DCC or EDC) in combination with certain additives, such as 1-hydroxybenzotriazole (HOBt), has been shown to increase the risk of proline racemization, particularly in solvents like DMF.[3][4] The alpha-proton of the activated proline can be abstracted, leading to a loss of stereochemistry.

  • Identification:

    • Chiral HPLC: The most definitive way to identify and quantify diastereomers is by using a chiral HPLC column or chiral mobile phase additives.

    • NMR Spectroscopy: High-resolution NMR may be able to distinguish between the two diastereomers based on subtle shifts in the proton or carbon signals.

  • Troubleshooting & Prevention:

    • Choice of Coupling Reagents: Utilize coupling reagents known for low racemization, such as those based on OxymaPure (e.g., COMU, HCTU).[4]

    • Avoid HOBt with Carbodiimides: When coupling proline with a carbodiimide, consider omitting HOBt or using an alternative solvent like dichloromethane (DCM).[4]

    • Temperature Control: Perform the coupling reaction at a lower temperature to reduce the rate of racemization.[2]

Q3: My mass spectrum shows a peak with a mass approximately 135 Da higher than my product. What could this be?

A3: This mass shift corresponds to the addition of a dicyclohexylurea (DCU) or a related urea byproduct to the peptide, forming an N-acylurea impurity. This is a common side reaction when using dicyclohexylcarbodiimide (DCC) as a coupling reagent.

  • Causality: The highly reactive O-acylisourea intermediate formed during DCC-mediated coupling can undergo an intramolecular rearrangement to the more stable, but unreactive, N-acylurea.[2][5] This side reaction is competitive with the desired coupling to the amine component.

  • Identification:

    • Mass Spectrometry (MS): Look for a mass corresponding to [M + 135] where M is the mass of your peptide. If EDC is used, the mass of the urea adduct will be different.

    • HPLC: N-acylurea adducts are typically more hydrophobic and will have a longer retention time in reverse-phase HPLC.

  • Troubleshooting & Prevention:

    • Use of Additives: The addition of nucleophilic additives like HOBt or OxymaPure is highly recommended as they rapidly convert the O-acylisourea intermediate to a less reactive but more stable active ester, minimizing the formation of N-acylurea.[2]

    • Pre-activation: Pre-activating the carboxylic acid with the coupling reagent and additive before adding the amine component can sometimes reduce this side reaction.

    • Alternative Coupling Reagents: Consider using phosphonium- or aminium-based coupling reagents (e.g., HBTU, HATU) which do not form urea byproducts.

Q4: I see a peak corresponding to a deletion of an amino acid in my LC-MS data. How can this be avoided?

A4: The presence of a deletion sequence (e.g., Z-Pro-Leu-OH or Z-Ala-Leu-OH) indicates an incomplete coupling reaction at some stage of the synthesis.

  • Causality: Incomplete coupling can be caused by several factors, including steric hindrance, insufficient activation of the amino acid, or aggregation of the growing peptide chain (more common in SPPS).[6] Proline's secondary amine is less nucleophilic, which can lead to slower coupling reactions for the subsequent amino acid.[4]

  • Identification:

    • Mass Spectrometry (MS): The mass of the deletion peptide will be lower than the target peptide by the mass of the missing amino acid residue.

      • Deletion of Alanine: Mass difference of ~71 Da.

      • Deletion of Proline: Mass difference of ~97 Da.

  • Troubleshooting & Prevention:

    • Double Coupling: Perform a second coupling step for the amino acid following proline to ensure the reaction goes to completion.[4]

    • Increased Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents to drive the reaction forward.[4]

    • Potent Coupling Reagents: Employ more powerful coupling reagents like HATU or HCTU for sterically hindered couplings.[4]

    • Monitoring: Use a qualitative test (e.g., ninhydrin test in SPPS) to confirm the completion of each coupling step.

Q5: After purification, I still see a small peak with a mass 90 Da lower than my product. What is this and is it a concern?

A5: This mass difference is characteristic of the loss of the benzyl group from the Z (benzyloxycarbonyl) protecting group, resulting in the formation of a carbamic acid which then decarboxylates. This suggests incomplete deprotection of the Z-group or its lability under certain conditions.

  • Causality: The Z-group is typically removed by catalytic hydrogenolysis or strong acids. If the deprotection conditions are not stringent enough or the reaction time is too short, some of the Z-group may remain. Conversely, the Z-group can be partially labile to the acidic conditions used for cleavage from some solid-phase resins if not carefully controlled.

  • Identification:

    • Mass Spectrometry (MS): Look for a peak with a mass corresponding to [M - 90].

    • UV Detection: The impurity will lack the characteristic UV absorbance of the aromatic ring of the Z-group.

  • Troubleshooting & Prevention:

    • Optimize Deprotection: Ensure complete removal of the Z-group by optimizing the deprotection conditions (e.g., catalyst loading, reaction time, hydrogen pressure for hydrogenolysis).

    • Orthogonal Protection: In more complex syntheses, ensure that the Z-group is compatible with all other protecting groups and reaction conditions used.

Data Summary of Potential Impurities

ImpurityLikely CauseΔ Mass (Da) from Z-Ala-Pro-Leu-OHExpected HPLC Elution
cyclo(Ala-Pro)Intramolecular cyclization-Earlier (more polar)
Z-Ala-D-Pro-Leu-OHRacemization of Proline0Very close to main peak
N-Acylurea AdductRearrangement of DCC/EDC intermediate+135 (for DCC)Later (more hydrophobic)
Deletion SequencesIncomplete coupling-(mass of deleted AA)Earlier
Incomplete Z-DeprotectionIncomplete removal of Z-group-90Earlier

Experimental Protocols

Protocol 1: General RP-HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 10-90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of mobile phase A.

Protocol 2: Mass Spectrometry Analysis
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass accuracy.

  • Scan Range: m/z 100-1000.

  • MS/MS Fragmentation: Use collision-induced dissociation (CID) to fragment the parent ions of the main product and suspected impurities. Proline-containing peptides often show a prominent cleavage N-terminal to the proline residue.[7]

Logical Relationships in Impurity Formation

The choice of synthetic strategy and reagents directly influences the types of impurities formed. This diagram illustrates the relationship between common synthetic choices and potential side products.

G cluster_coupling Coupling Step cluster_impurities Potential Impurities Synthesis_Strategy Synthetic Strategy Coupling_Reagent Coupling Reagent Synthesis_Strategy->Coupling_Reagent Coupling_Additive Coupling Additive Synthesis_Strategy->Coupling_Additive DKP Diketopiperazine Synthesis_Strategy->DKP sequence dependent Deletion Deletion Sequence Coupling_Reagent->Deletion inefficiency causes DCC_EDC DCC/EDC Racemization Racemization DCC_EDC->Racemization can cause N_Acylurea N-Acylurea DCC_EDC->N_Acylurea causes HBTU_HATU HBTU/HATU HOBt HOBt HOBt->Racemization can increase with DCC Oxyma OxymaPure Oxyma->Racemization suppresses

Caption: Relationship between synthetic choices and impurities.

References

  • Impurities in Peptide Drug Substance, Dinesh Parmar, TIDES Asia 2025 . YouTube. (2025-03-20). [Link]

  • Investigation of Impurities in Peptide Pools . MDPI. [Link]

  • Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids . PubMed. [Link]

  • Managing Product-Related Impurities in Synthetic Peptides . BioPharmaSpec. (2025-06-11). [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide . ACS Omega. (2022-12-06). [Link]

  • Related impurities in peptide medicines . PubMed. [Link]

  • HPLC Analysis and Purification of Peptides . PMC. [Link]

  • Mascot help: Peptide fragmentation . Matrix Science. [Link]

  • Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis . PubMed. [Link]

  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis . PubMed. [Link]

  • Z-Ala Prolinal . PubChem. [Link]

  • Hplc free purification of peptides by the use of new capping and capture reagents.
  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers . PMC. (2021-11-18). [Link]

  • Peptide purification using HPLC ? . ResearchGate. (2021-11-25). [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water . ResearchGate. [Link]

  • (PDF) Investigation of Impurities in Peptide Pools . ResearchGate. (2025-02-02). [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with . SciSpace. [Link]

  • Diketopiperazines . Baran Lab. [Link]

  • Cbz-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis . MDPI. [Link]

  • Carbodiimides and Additives . Aapptec Peptides. (2021-05-19). [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions . PMC. [Link]

  • HPLC Purification of Peptides . protocols.io. (2016-12-30). [Link]

  • Typical examples of impurities observed in synthesized peptides:... . ResearchGate. [Link]

  • desProPro formation during TZP fragment 1 synthesis. . ResearchGate. [Link]

  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides . CHIMIA. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups . Chemistry LibreTexts. (2024-09-30). [Link]

  • Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides . Organic & Biomolecular Chemistry. (2025-01-06). [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – . Total Synthesis. [Link]

  • Kinetics of diketopiperazine formation using model peptides . PubMed. [Link]

  • ESI-MS study on the fragmentation of protonated cyclic-dipeptides . ResearchGate. [Link]

  • Side reactions in peptide synthesis: An overview . Bibliomed. [Link]

  • Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes . NIH. (2023-06-22). [Link]

  • Essential Amino Acids: Chart, Abbreviations and Structure . Technology Networks. (2025-04-01). [Link]

  • Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides . ResearchGate. (2025-05-02). [Link]

  • The synthesis of N-benzyloxycarbonl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine: a converting-enzyme inhibitor . PubMed. [Link]

Sources

Technical Support Center: Optimizing Z-Ala-Pro-Leu-OH Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Z-APL-001 Subject: Troubleshooting Steric Hindrance & Side Reactions in Z-Ala-Pro-Leu-OH Coupling Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Double Trouble" of Proline

Welcome to the technical support guide for synthesizing Z-Ala-Pro-Leu-OH . You are likely encountering low yields or missing intermediates. This specific sequence presents a unique "double trouble" scenario in peptide chemistry:

  • Steric Hindrance (The Wall): Coupling Z-Ala-OH to Proline is difficult because Proline is a secondary amine with significant steric bulk, reducing its nucleophilicity.

  • Diketopiperazine Formation (The Trap): The Pro-Leu dipeptide fragment is notoriously unstable as a free base. It rapidly cyclizes to form a diketopiperazine (DKP), effectively destroying your starting material before the coupling can occur.

This guide provides the protocols to dismantle "The Wall" and avoid "The Trap."

Diagnostic Decision Matrix

Use this flowchart to identify your specific failure mode before proceeding to protocols.

G Start Identify the Failure Mode Q1 Is the Z-Ala + Pro-Leu coupling yield < 30%? Start->Q1 Q2 Is H-Pro-Leu-OR disappearing before coupling? Q1->Q2 Yes Issue1 ISSUE: DKP Formation (Cyclization of Pro-Leu) Q2->Issue1 Yes (New spot on TLC/LCMS) Issue2 ISSUE: Steric Hindrance (Poor Nucleophilicity of Pro) Q2->Issue2 No (SM remains unreacted) Sol1 SOLUTION: Use Acid Chloride or HATU + In-situ Neutralization Issue1->Sol1 Sol2 SOLUTION: Switch to COMU or HATU Double Coupling Issue2->Sol2

Figure 1: Diagnostic workflow for isolating the root cause of synthetic failure.

The "Trap": Preventing Diketopiperazine (DKP) Formation

The Problem: When the amino group of Proline in the dipeptide H-Pro-Leu-OR is deprotected or neutralized, it can attack the C-terminal ester of Leucine. This forms a cyclic byproduct (cyclo-Pro-Leu) and kicks out the alcohol (ROH). This reaction is notoriously fast because the cis conformation of the Proline amide bond brings the amine and ester into perfect proximity.

The Fix: Never allow H-Pro-Leu-OR to sit as a free base.

Protocol A: Safe Handling of H-Pro-Leu-OR

Target Audience: Solution Phase Chemists

  • Maintain Acidic State: Keep the dipeptide as the salt form (e.g., H-Pro-Leu-OR · HCl or · TFA ) until the exact moment of coupling.

  • In-Situ Neutralization: Do not perform a separate wash step with base (e.g., NaHCO3) to liberate the amine. Instead, add the base simultaneously with the activated Z-Ala-OH.

  • Steric Protection: If possible, use a bulky ester for Leucine (e.g., Leu-OtBu ) rather than a methyl/ethyl ester. The bulky tert-butyl group sterically hinders the attack, slowing down DKP formation.

The "Wall": Overcoming Steric Hindrance (Z-Ala + Pro)

The Problem: Proline is a secondary amine.[1] It is more sterically hindered and less nucleophilic than primary amines. Standard reagents like HBTU or EDC/HOBt often fail to drive this reaction to completion, leading to deletion sequences.

The Fix: Use high-power coupling reagents that generate highly reactive active esters (OAt or Oxyma esters).

Comparative Reagent Data
ReagentReactivityRisk of EpimerizationRecommendation for Pro-Coupling
HATU Very HighLow (with TMP/DIEA)Gold Standard. The 7-azabenzotriazole moiety speeds up reaction with secondary amines.
COMU Very HighVery LowSuperior Alternative. Safer (non-explosive) and often more efficient than HATU.
HBTU/TBTU ModerateLowAvoid. Often too slow for hindered Proline couplings.
Acid Chlorides ExtremeHigh (requires care)Last Resort. Use if HATU/COMU fails.
Protocol B: High-Efficiency HATU Coupling

Use this protocol to couple Z-Ala-OH to H-Pro-Leu-OR.

Reagents:

  • Carboxylic Acid: Z-Ala-OH (1.2 equiv)

  • Amine: H-Pro-Leu-OR · HCl (1.0 equiv)

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: HOAt (1.2 equiv - Optional but recommended for extreme hindrance)

  • Base: DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Pre-Activation: Dissolve Z-Ala-OH and HATU in minimal DMF. Add 1.0 equiv of DIPEA. Stir for exactly 1-2 minutes .

    • Why? This forms the activated OAt ester. Do not wait longer, or the active ester may hydrolyze or rearrange to an unreactive guanidinium species.

  • Coupling: Add the H-Pro-Leu-OR · HCl salt directly to the activated mixture.

  • Base Addition: Immediately add the remaining 2.0 - 3.0 equiv of DIPEA.

    • Critical: This releases the free amine of Proline in the presence of the activated Z-Ala, minimizing the time window for DKP formation.

  • Reaction: Stir at room temperature. Monitor via HPLC/TLC.

    • Time: Reaction should be complete within 1-3 hours. If not, add a second portion of HATU (0.5 equiv) and DIPEA.

Advanced Troubleshooting (FAQs)

Q: I see a new spot that is not my product or starting material. What is it? A: This is likely the DKP (cyclo-Pro-Leu) .

  • Verification: Check Mass Spec.[2] The mass will be [M(Pro) + M(Leu) - H2O]. It will lack the Z-group and the ester protecting group mass.

  • Solution: See Protocol A. You must couple faster or keep the pH lower.

Q: Can I use Z-Ala-Cl (Acid Chloride) instead? A: Yes, this is the "nuclear option."

  • Method: Convert Z-Ala-OH to Z-Ala-Cl using triphosgene or thionyl chloride .

  • Pros: Extremely reactive; will couple to even the most hindered amines.

  • Cons: High risk of racemization (epimerization) of the Alanine alpha-carbon. Use collidine as the base instead of DIPEA to minimize this risk, as collidine is non-nucleophilic and milder.

Q: Why not couple Z-Ala-Pro-OH to Leu-OR? (Segment Condensation) A: This is a viable strategy but carries its own risks.

  • Pros: Avoids the difficult Z-Ala + Pro coupling step (assuming you buy Z-Ala-Pro-OH).

  • Cons: Coupling from Proline (activating the Pro-COOH) is generally safe from racemization because Proline lacks the amide hydrogen required to form the oxazolone intermediate. However, the subsequent bond formation (Pro-Leu) can still be sterically slow due to the bulk of Leucine.

  • Verdict: If you can source high-quality Z-Ala-Pro-OH, this route is often easier than the stepwise synthesis because it avoids the DKP trap entirely (no H-Pro-Leu-OR intermediate).

Visualizing the Mechanism

Understanding the enemy is the first step to defeating it.

DKP_Mechanism Sub1 H-Pro-Leu-OR (Free Base) Intermediate Transition State: Pro-NH attacks Leu-CO Sub1->Intermediate Slow Coupling or Basic pH Coupling Coupling with Z-Ala-OBt/OAt Sub1->Coupling Rapid Activation DKP Cyclo-Pro-Leu (DKP) + ROH (Dead End) Intermediate->DKP Fast Cyclization Product Z-Ala-Pro-Leu-OR (Desired Linear Peptide) Coupling->Product

Figure 2: Kinetic competition between desired coupling and DKP formation.

References

  • Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Methods. In Solid-Phase Synthesis: A Practical Guide. CRC Press.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis.[5] A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society, 94(9), 3102–3106. (Seminal paper on DKP formation).

  • El-Faham, A., & Albericio, F. (2011).[6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

Sources

Technical Support Center: Strategies for Extending the Shelf-Life of Z-Ala-Pro-Leu-OH Powder

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Peptide Integrity

Z-Ala-Pro-Leu-OH is a protected tripeptide utilized by researchers as a fragment or intermediate in the synthesis of more complex bioactive peptides and peptidomimetics. The N-terminal benzyloxycarbonyl (Z) group provides stability during coupling reactions and imparts significant hydrophobicity, while the Ala-Pro-Leu sequence itself can be a critical component of targeted molecular designs.

However, like all high-purity reagents, the long-term stability of Z-Ala-Pro-Leu-OH powder is not absolute. Its shelf-life is critically dependent on the user's storage and handling protocols. This guide provides an in-depth technical framework for understanding the potential degradation pathways of this peptide and offers validated strategies to maximize its viability, ensuring the reproducibility and success of your experiments.

Section 1: Foundational Stability of Z-Ala-Pro-Leu-OH

The stability of Z-Ala-Pro-Leu-OH is governed by its chemical structure. The primary threats to the integrity of the lyophilized powder are environmental factors that can initiate degradation reactions.

Key Structural Vulnerabilities

The molecule has several bonds that are theoretically susceptible to cleavage. However, their reactivity is exceptionally low in a properly stored, anhydrous state.

G cluster_peptide Z-Ala-Pro-Leu-OH Structure cluster_threats Primary Degradation Threats Z Z-group (Benzyloxycarbonyl) Ala Alanine Z->Ala Amide Bond (Very Stable) Pro Proline Ala->Pro Peptide Bond 1 (Hydrolysis Site) Leu Leucine (C-terminus) Pro->Leu Peptide Bond 2 (Hydrolysis Site) Moisture Moisture (H₂O) Moisture->Pro Initiates Hydrolysis Temp Elevated Temperature Temp->Pro Accelerates Kinetics Oxygen Oxygen (Oxidation)

Caption: Key structural features of Z-Ala-Pro-Leu-OH and primary environmental threats.

Principal Degradation Pathways

For the lyophilized powder, the following pathways are the most relevant, though they occur at a negligible rate under optimal conditions.

Degradation PathwayTriggering FactorDescription & Impact on Z-Ala-Pro-Leu-OH
Hydrolysis Moisture (H₂O) The primary degradation route for peptide powders. Water molecules can attack the carbonyl carbon of the peptide bonds (Ala-Pro and Pro-Leu), leading to chain cleavage. This results in the formation of smaller peptide fragments (e.g., Z-Ala-OH, Pro-Leu-OH) or individual amino acids, reducing the purity and potency of the material.[1]
Hygroscopic Clumping Moisture (H₂O) Peptides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] This initially leads to physical clumping of the powder, which increases the surface area exposed to moisture and accelerates chemical hydrolysis.
Z-Group Stability Extreme pH / CatalystsThe N-terminal benzyloxycarbonyl (Z) group is exceptionally stable under the neutral conditions expected during storage.[3][4] Its cleavage requires harsh acidic conditions (e.g., HBr in acetic acid) or catalytic hydrogenolysis, which are not encountered outside of a dedicated chemical reaction.[5][6] Therefore, Z-group degradation is not a concern for shelf-life stability.
Diketopiperazine (DKP) Formation Heat, pH (in solution)This involves the intramolecular cyclization of a dipeptide unit. For this sequence, it would most likely occur if the Z-group were removed and the resulting Ala-Pro N-terminus cyclized. While a known degradation pathway for peptides, especially those with proline at the second position, it is far more prevalent in solution and at elevated temperatures and is not a primary concern for the Z-protected lyophilized powder.[7][8]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers.

Q1: I received my lyophilized Z-Ala-Pro-Leu-OH powder. What is the absolute first thing I should do?

A1: Upon receipt, immediately inspect the vial for an intact seal. Then, place the unopened vial in a freezer at -20°C or -80°C for long-term storage.[1][9] Do not open the vial until you are ready to use it, and even then, only after following the strict equilibration protocol outlined in Q3.

Q2: My Z-Ala-Pro-Leu-OH powder looks clumpy and is difficult to weigh accurately. What happened?

A2: This is a classic sign of moisture absorption.[3] It most likely occurred because the vial was opened while still cold, causing atmospheric water to condense on the cold powder. While the peptide may still be usable for non-quantitative pilot experiments, its purity is now suspect. For critical applications, it is highly recommended to use a fresh, properly handled vial. The causality is direct: condensation introduces water, the essential catalyst for hydrolysis, which is the main pathway for peptide degradation.[1]

Q3: What is the correct procedure for weighing the peptide powder to avoid moisture contamination?

A3: This is the single most critical handling step to ensure long-term stability.

  • Equilibration: Transfer the sealed vial from the freezer to a desiccator containing a fresh desiccant (e.g., silica gel).

  • Warm to Ambient Temperature: Allow the vial to warm to room temperature inside the desiccator. This can take 30-60 minutes. This step is non-negotiable; it ensures the peptide powder is not colder than the surrounding air when the vial is opened.[2][7]

  • Rapid Weighing: Once equilibrated, open the vial, quickly weigh the desired amount of powder into a separate tube, and immediately and tightly reseal the stock vial.

  • Return to Storage: Promptly return the stock vial to its designated -20°C or -80°C storage location.

Q4: I'm having trouble dissolving the peptide. It's just sitting at the bottom of the tube in water or buffer. Why?

A4: Z-Ala-Pro-Leu-OH is a highly hydrophobic peptide. The bulky, nonpolar Z-group and the leucine side chain prevent it from readily dissolving in aqueous solutions.[10][11] Attempting to force dissolution in water or PBS will likely fail and may promote aggregation. You must use an organic solvent. See Protocol 3.2 for a detailed reconstitution workflow.

Q5: I ran an HPLC analysis on my stored peptide and see a new, earlier-eluting peak. What could it be?

A5: In reversed-phase HPLC (RP-HPLC), retention time is correlated with hydrophobicity.[12] An earlier-eluting peak is more polar than the parent Z-Ala-Pro-Leu-OH compound. This strongly suggests hydrolysis of one of the peptide bonds. Cleavage would result in smaller, more polar fragments (e.g., Z-Ala-OH or Pro-Leu-OH) that would elute before the intact, more hydrophobic parent peptide. To confirm, you could use mass spectrometry to identify the molecular weight of the species in the new peak.

Q6: How long is the reconstituted peptide solution stable?

A6: The shelf-life of peptides in solution is very limited compared to the lyophilized powder.[3][13] At -20°C, a stock solution in a suitable organic solvent like DMSO might be stable for a few weeks to a month, but this is sequence-dependent.[13] For maximum reproducibility, it is best practice to prepare fresh solutions for each experiment or, if necessary, create single-use aliquots from a freshly prepared stock solution to avoid freeze-thaw cycles.[9] Never store peptide solutions in a frost-free freezer, as the temperature cycles can degrade the peptide.[7]

Section 3: Protocols & Methodologies

Protocol 3.1: Recommended Long-Term Storage
  • Primary Storage: Store the lyophilized peptide in its original sealed vial at -20°C or, for maximum longevity, -80°C.[1][9]

  • Environment: Ensure the storage freezer is in a low-traffic area to minimize temperature fluctuations.

  • Desiccation: For added protection, vials can be stored inside a secondary container (e.g., a small box) that also contains a desiccant packet to capture any ambient moisture within the freezer.[1]

  • Light Protection: Store the vial protected from light, although this is a secondary concern to temperature and moisture.[1]

Protocol 3.2: Step-by-Step Guide for Reconstitution

This protocol is designed to overcome the hydrophobicity of Z-Ala-Pro-Leu-OH.

  • Pre-Calculation: Determine the target concentration and final volume required. This will dictate the mass of peptide to weigh and the volume of solvent to use.

  • Equilibrate & Weigh: Follow the procedure in Q3 precisely to weigh the required amount of peptide powder into a fresh, high-quality microcentrifuge tube.

  • Initial Solubilization: Add a small volume of 100% Dimethyl Sulfoxide (DMSO) to the peptide powder.[14] For example, to make a 10 mM stock, you might first dissolve the peptide in 50-100 µL of DMSO.

  • Vortex/Sonicate: Vortex the tube gently. If dissolution is slow, a brief sonication (1-2 minutes in a bath sonicator) can be very effective.[15]

  • Dilution (If Necessary): Once the peptide is fully dissolved in the initial organic solvent, it can be slowly added dropwise to your vigorously vortexing aqueous buffer to reach the final desired concentration. Caution: If the solution turns cloudy, you have exceeded the solubility limit in that final buffer composition. The DMSO concentration should be kept to a minimum in the final solution, typically <1%, as it can affect biological assays.[6]

  • Storage of Solution: Prepare single-use aliquots immediately and store them at -80°C for up to one month.[13][14]

Caption: Workflow for proper handling and reconstitution of Z-Ala-Pro-Leu-OH powder.

Protocol 3.3: Basic RP-HPLC Method for Purity Assessment

This method serves as a starting point for assessing the purity of Z-Ala-Pro-Leu-OH and detecting hydrophilic (degradation) impurities.[16][17]

ParameterRecommended ConditionRationale
Column C18 or C8, 3.5-5 µm, ~4.6 x 150 mmStandard columns for separating hydrophobic peptides.[18] A C8 column is slightly less retentive and may be useful if the peptide elutes very late on a C18.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade WaterTFA acts as an ion-pairing agent, improving peak shape for peptides.[12]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)ACN is the standard organic modifier for eluting hydrophobic molecules.
Gradient 20% to 80% B over 20 minutesA broad starting gradient to ensure elution of the hydrophobic parent peptide. This can be optimized (narrowed and slowed) once the approximate retention time is known.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 214 nm and 254 nm214 nm detects the peptide bonds. 254 nm is useful for detecting the aromatic Z-group.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.

Section 4: References

  • BioLongevity Labs. (2025). Peptide Stability: Guidelines and SOPs for Handling and Storage. Retrieved February 4, 2026, from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved February 4, 2026, from [Link]

  • AAPPTEC. (n.d.). Storage and Handling of Peptides. Retrieved February 4, 2026, from [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

  • Gaggini, F., et al. (2014). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. ACS Medicinal Chemistry Letters.

  • ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved February 4, 2026, from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 194, 301-324.

  • PubChem. (n.d.). L-Leucine. Retrieved February 4, 2026, from [Link]

  • Leah4sci MCAT Prep. (2017). Amino Acid Peptide Linkage and Hydrolysis Reactions. Retrieved February 4, 2026, from [Link]

  • Google Patents. (2012). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides. Retrieved February 4, 2026, from

  • ResearchGate. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 2.11: Peptide Hydrolysis. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 4, 2026, from [Link]

  • Crawford Scientific. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). Pro-Ala-Leu. Retrieved February 4, 2026, from [Link]

  • Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved February 4, 2026, from [Link]

  • Pavlov, A. R., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50-55.

  • Aapptec. (n.d.). Z-Leu-OH DCHA. Retrieved February 4, 2026, from [Link]

  • innovagen. (n.d.). Peptide Solubility Guidelines. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). DKP formation mechanism. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Z-Ala-Pro-Leu-OH Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Z-APL-001 Subject: Low Yield Investigation for Hydrophobic Tripeptide (Z-Ala-Pro-Leu-OH) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Status: Open / Actionable

Executive Summary: The "Deceptive Tripeptide"

You are encountering low yields with Z-Ala-Pro-Leu-OH . While this appears to be a simple tripeptide, the specific sequence Pro-Leu is historically notorious in peptide chemistry for inducing Diketopiperazine (DKP) formation , a side reaction that can silently eliminate up to 80% of your product before you even reach the final coupling.

Furthermore, the coupling of Z-Ala-OH to the secondary amine of Proline presents a significant steric barrier. If you are using standard coupling protocols (e.g., HBTU/DIPEA) without modification, your reaction is likely stalling.

This guide creates a diagnostic workflow to isolate the failure point and provides optimized protocols to resolve it.

Diagnostic Workflow

Before altering your chemistry, use this decision tree to pinpoint the exact stage of failure.

DiagnosticTree Start START: Where is the loss? Check1 Check Resin Loading / Intermediate Mass (After Pro-Leu formation) Start->Check1 DKP_Issue HIGH PROBABILITY: DKP Formation (Dipeptide cyclized & cleaved) Check1->DKP_Issue Mass/Loading Low Check2 Check Coupling Efficiency of Z-Ala (Kaiser/Chloranil Test) Check1->Check2 Mass/Loading OK Coupling_Issue ISSUE: Steric Hindrance (Secondary Amine Coupling) Check2->Coupling_Issue Test Positive (Unreacted Amine) Check3 Check Solubility during Workup (Is product in the aqueous layer?) Check2->Check3 Test Negative (Coupling Complete) Solubility_Issue ISSUE: Hydrophobic Aggregation (Product lost in extraction) Check3->Solubility_Issue Precipitate in wrong layer

Figure 1: Diagnostic decision tree to isolate yield loss in Z-Ala-Pro-Leu-OH synthesis.

Root Cause Analysis & Solutions
Issue A: The Silent Thief – Diketopiperazine (DKP) Formation

The Mechanism: The most likely cause of low yield is the formation of cyclo(Pro-Leu). When the amine of Proline is deprotected (H-Pro-Leu-OR), it can back-bite the carbonyl carbon of the Leucine ester linkage. This cyclization releases the dipeptide from the resin (or ester) as a DKP byproduct.

  • Risk Factor: Extremely High. Proline facilitates the cis-conformation required for this cyclization.

  • Symptom: In SPPS, you lose the peptide chain from the resin. In solution phase, your intermediate disappears into a cyclic byproduct.

DKP_Mechanism Step1 Free Amine Exposed (H-Pro-Leu-OR) Step2 Nucleophilic Attack (N-term attacks Ester) Step1->Step2 Conformational Flip Step3 Cyclization (DKP) + Cleavage Step2->Step3 Rapid Kinetics

Figure 2: Mechanism of auto-cleavage via DKP formation.

The Fix (Protocol A):

  • Solid Phase (SPPS): Use Trityl (2-CTC) Resin . The bulky steric bulk of the trityl linker inhibits the back-biting attack. Alternatively, perform the deprotection of Fmoc-Pro-Leu-Resin with short bursts (2 x 3 min) rather than long exposure to base.

  • Solution Phase: Do not allow H-Pro-Leu-OR to sit in basic solution. Neutralize immediately or couple Z-Ala in situ.

Issue B: The Steric Wall – Coupling to Secondary Amines

The Mechanism: Proline is a secondary amine (an imino acid). It is significantly less nucleophilic than primary amines due to steric hindrance at the nitrogen atom. Standard coupling reagents (HBTU/DIC) often result in incomplete coupling, leading to deletion sequences (Z-Ala missing).

The Fix (Protocol B): Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP . These reagents generate a more reactive active ester (7-azabenzotriazole) that accelerates coupling to hindered amines.

Optimized Experimental Protocols
Protocol 1: The "Anti-DKP" Synthesis Strategy (Recommended)

Applicable for Solid Phase Synthesis (SPPS)

StepParameterSpecificationRationale
Resin Selection 2-Chlorotrityl Chloride (2-CTC) Loading < 0.6 mmol/gBulky linker prevents DKP formation [1].
Coupling 1 Fmoc-Leu-OH + DIPEADCM (anhydrous)Loading onto 2-CTC requires no coupling reagent, just base.
Coupling 2 Fmoc-Pro-OHHATU / HOAt / DIPEAEnsure complete coupling of Pro to Leu.
Deprotection Critical Step 20% Piperidine in DCM DO NOT use DMF. DCM keeps the peptide chain extended, reducing the cis-conformation risk that leads to DKP [2].
Coupling 3 Z-Ala-OHHATU / HOAt / DIPEA HATU is required to overcome Proline's low nucleophilicity [3].
Cleavage Cocktail1% TFA in DCMCleaves peptide from resin but leaves Z-group intact (Z is acid stable).
Protocol 2: High-Efficiency Coupling to Proline

Use this specifically for the Z-Ala + H-Pro-Leu step.

  • Dissolve: 1.0 eq of H-Pro-Leu-Resin (swollen in DMF).

  • Activate: In a separate vial, mix:

    • 3.0 eq Z-Ala-OH

    • 2.9 eq HATU (Avoid excess HATU to prevent guanidinylation)

    • 3.0 eq HOAt (Additive enhances rate)

    • 6.0 eq DIPEA (Collidine is a superior alternative if racemization is a concern)

  • Combine: Add activated mixture to resin immediately.

  • Reaction: Shake for 2 hours (double standard time).

  • Monitoring: Perform a Chloranil Test (Not Kaiser test! Kaiser test does not detect secondary amines reliably).

    • Blue particles = Incomplete coupling.

    • Colorless = Complete.

Troubleshooting FAQ

Q: Why can't I use the standard Kaiser test to check the Proline coupling? A: The Kaiser (ninhydrin) test reacts with primary amines to produce a blue color. Proline is a secondary amine and will not react or will produce a faint reddish-brown color that is hard to interpret. Use the Chloranil Test or Acetaldehyde/Chloranil method for reliable detection of free secondary amines [4].

Q: My product is soluble in the organic wash during extraction. How do I recover it? A: Z-Ala-Pro-Leu-OH is highly hydrophobic. If performing solution phase workup:

  • Avoid extracting with large volumes of Ethyl Acetate if the pH is high.

  • Acidify the aqueous phase to pH 2-3 (protonating the C-terminal carboxyl).

  • Extract with DCM/Isopropanol (3:1) instead of pure Ethyl Acetate to improve recovery of hydrophobic peptides.

Q: I see a peak at M-18 in my Mass Spec. What is it? A: This is likely the Diketopiperazine (DKP) byproduct.[1] It has the mass of the dipeptide (Pro-Leu) minus water (cyclization). If you see this, the DKP formed before the Z-Ala was coupled. Refer to Protocol 1.

References
  • Gisin, B. F. (1973). The monitoring of solid phase peptide synthesis.[1][2] The monitoring of solid phase peptide synthesis.[1][2] Helvetica Chimica Acta, 56(5), 1476–1482.

  • Pedroso, E., et al. (1986). Diketopiperazine formation in solid-phase peptide synthesis using the 2-chlorotrityl resin. Tetrahedron Letters, 27(6), 743-746.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4][5] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237.

Disclaimer: These protocols are designed for research purposes. Always verify chemical compatibility and safety data sheets (SDS) before handling reagents like HATU or TFA.

Sources

Validation & Comparative

The Imperative of Purity in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the LC-MS Validation of Z-Ala-Pro-Leu-OH Purity

For researchers and professionals in drug development, establishing the purity of synthetic peptides is a non-negotiable cornerstone of safety, efficacy, and regulatory compliance. Even minute impurities can drastically alter a peptide's biological activity and introduce significant safety risks, particularly concerning immunogenicity.[1] This guide provides a comprehensive examination of Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard for validating the purity of the synthetic tripeptide Z-Ala-Pro-Leu-OH, a representative N-terminally protected peptide building block.

This document moves beyond a simple recitation of protocols. As a senior application scientist, the objective is to elucidate the causality behind each experimental choice, offering a self-validating framework for analysis. We will compare the robust capabilities of LC-MS with established orthogonal methods, providing the data and rationale necessary to select the most appropriate analytical strategy for your specific needs.

Synthetic peptides can contain a variety of impurities stemming from the manufacturing process, such as deletion sequences, truncated sequences, or by-products from incomplete deprotection.[2] Degradation products can also emerge during storage. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate comprehensive characterization of these impurities to mitigate safety risks.[3][4] For many peptides, impurities present at levels of 0.10% or greater must be identified.[3] Therefore, a highly sensitive and specific analytical method is not just recommended; it is required.

LC-MS: The Definitive Tool for Peptide Purity

LC-MS has become the "gold standard" for peptide analysis due to its dual nature.[5] It pairs the high-resolution separation power of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with the unparalleled specificity and sensitivity of mass spectrometry.[2][6]

  • Liquid Chromatography (LC) separates the target peptide from impurities based on their physicochemical properties, primarily hydrophobicity in RP-HPLC.[7]

  • Mass Spectrometry (MS) provides two critical pieces of information: the precise molecular weight of the eluting compounds for identity confirmation and fragmentation data (MS/MS) that can elucidate the amino acid sequence and pinpoint modifications or structural changes in impurities.[8]

This combination allows not only for the quantification of purity but also for the structural identification of co-eluting impurities, a feat not achievable with conventional LC-UV methods alone.[9]

Experimental Workflow: LC-MS Validation of Z-Ala-Pro-Leu-OH

The following diagram illustrates the typical workflow for validating peptide purity using LC-MS.

LC_MS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_lc 2. LC Separation (RP-HPLC) cluster_ms 3. MS Detection & Analysis cluster_data 4. Data Processing & Reporting prep Dissolve Z-Ala-Pro-Leu-OH in appropriate solvent (e.g., 50% Acetonitrile/Water) lc Inject sample onto C18 column. Apply gradient elution. prep->lc ms Electrospray Ionization (ESI) Full Scan MS (m/z range) MS/MS Fragmentation lc->ms data Integrate chromatogram (UV). Extract ion chromatograms. Identify impurities. Calculate % Purity. ms->data Decision_Framework start Define Analytical Goal q1 Need to Identify Unknown Impurities? start->q1 q2 Routine QC / Release (Known Impurities)? q1->q2 No lcms Use LC-MS (or 2D-LC-MS) q1->lcms Yes q3 Suspect Co-elution or Isomeric Impurities? q2->q3 No hplcuv Use HPLC-UV q2->hplcuv Yes q3->hplcuv No ce Use CE as an Orthogonal Method q3->ce Yes

Caption: Decision framework for selecting a peptide purity method.

Conclusion

The validation of peptide purity is a multi-faceted challenge that demands robust, reliable, and well-characterized analytical methods. For Z-Ala-Pro-Leu-OH and other synthetic peptides, LC-MS provides an unparalleled combination of separation, sensitivity, and specificity, making it the definitive method for comprehensive purity assessment and impurity identification. It allows researchers to not only quantify the purity of their product but also to understand its impurity profile, which is critical for ensuring safety and efficacy.

While HPLC-UV remains a workhorse for routine quality control, and Capillary Electrophoresis offers a powerful orthogonal technique for resolving complex mixtures, LC-MS stands as the cornerstone of a modern, scientifically sound, and regulatory-compliant peptide characterization strategy. [1][5]By understanding the principles and practical applications of each technique, researchers can confidently select and validate the appropriate methods to ensure the quality of their materials and accelerate the path of drug development.

References

  • ResearchGate. (2017). LC-MS/MS Identification of Impurities Present in Synthetic Peptide Drugs. [Link]

  • LCGC International. (2023). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. [Link]

  • Almac Group. (n.d.). Impurity Identification by Peptide Sequencing using 2D-LC MS/MS. [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • PubMed. (n.d.). Capillary electrophoresis in the analysis of therapeutic peptides-A review. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • ResolveMass Laboratories Inc. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. [Link]

  • Hichrom. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. [Link]

  • LCGC International. (2023). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. [Link]

  • ResolveMass Laboratories Inc. (2025). What Are the FDA Requirements for Peptide Characterization?. [Link]

  • Biovera. (2024). Understanding Peptide Purity in Research — HPLC & Mass Spectrometry Analysis. [Link]

  • Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. [Link]

  • National Center for Biotechnology Information. (n.d.). Z-Ala Prolinal. PubChem Compound Database. [Link]

  • ScienceDirect. (n.d.). Development and validation of a novel LC-MS/MS assay for C-peptide in human serum. [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides. [Link]

  • National Center for Biotechnology Information. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. [Link]

  • BioPharmaSpec. (2025). Managing Product-Related Impurities in Synthetic Peptides. [Link]

  • ACS Publications. (2021). Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis–Trapped Ion Mobility Spectrometry Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics. [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Clinical Pharmacology Considerations for Peptide Drug Products. [Link]

  • American Pharmaceutical Review. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. [Link]

  • PubMed. (n.d.). Capillary electrophoresis-mass spectrometry for Peptide analysis: target-based approaches and proteomics/peptidomics strategies. [Link]

  • MDPI. (2022). Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. [Link]

  • National Center for Biotechnology Information. (n.d.). Pro-Ala-Leu. PubChem Compound Database. [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Interchim. (n.d.). Peptides purification development in Reverse Phase. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

Sources

A Comparative Guide to Protease Kinetics: Z-Ala-Pro-Leu-OH vs. Z-Ala-Pro-Leu-pNA

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to the study of proteases, the choice of substrate is a critical decision that dictates the accuracy, throughput, and physiological relevance of an assay. This guide provides an in-depth comparison of two common peptide substrates, Z-Ala-Pro-Leu-OH and its chromogenic counterpart, Z-Ala-Pro-Leu-pNA, focusing on the kinetic implications of their structural differences.

Introduction: The Tale of Two Leaving Groups

At the heart of this comparison are two tripeptides with an identical sequence (Alanine-Proline-Leucine) and N-terminal protecting group (Z, or benzyloxycarbonyl). The crucial distinction lies at the C-terminus: Z-Ala-Pro-Leu-OH terminates with a standard carboxylic acid, mimicking a natural peptide, while Z-Ala-Pro-Leu-pNA is conjugated to a p-nitroanilide (pNA) group.

This seemingly minor modification has profound consequences. The pNA moiety is a chromogenic reporter; upon enzymatic cleavage of the Leucine-pNA amide bond, it releases p-nitroaniline, a yellow compound that can be continuously monitored by measuring absorbance at 405-410 nm. This provides a simple, real-time kinetic assay. In contrast, the hydrolysis of Z-Ala-Pro-Leu-OH yields two non-chromogenic products (Z-Ala-Pro and Leucine), necessitating more complex analytical techniques like HPLC for detection. The central question we address is: how does this artificial leaving group affect the enzyme's catalytic activity?

Experimental Design: A Framework for Kinetic Comparison

To provide a robust comparison, we outline a standardized experimental protocol to determine the key kinetic parameters—Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ)—for a model proline-specific protease.

Core Principle

The experiment aims to measure the initial rate of hydrolysis across a range of substrate concentrations. For Z-Ala-Pro-Leu-pNA, this is achieved by monitoring the rate of p-nitroaniline release. For Z-Ala-Pro-Leu-OH, this involves quantifying the formation of one of the cleavage products over time.

Experimental Workflow Diagram

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Data Acquisition cluster_1a For Z-Ala-Pro-Leu-pNA cluster_1b For Z-Ala-Pro-Leu-OH cluster_2 Phase 3: Analysis A Prepare Substrate Dilutions (Z-Ala-Pro-Leu-OH or Z-Ala-Pro-Leu-pNA) B Aliquot Substrates & Buffer into 96-well plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add Protease) C->D E Continuous Monitoring (Absorbance at 405 nm) D->E F Time-Point Quenching (e.g., with TFA) D->F H Calculate Initial Velocities (v₀) E->H G HPLC Analysis (Quantify Product) F->G G->H I Plot v₀ vs. [Substrate] H->I J Michaelis-Menten Fit (Determine Kₘ and Vₘₐₓ) I->J

Caption: Standardized workflow for comparing protease kinetics of the two substrates.

Detailed Protocols

Protocol 1: Z-Ala-Pro-Leu-pNA Hydrolysis (Spectrophotometric Assay)

  • Reagent Preparation : Prepare a 100 mM stock solution of Z-Ala-Pro-Leu-pNA in DMSO. Prepare a series of dilutions in assay buffer (e.g., 50 mM Tris, pH 8.0) to achieve final concentrations from 0.05 mM to 2 mM.

  • Assay Setup : In a clear 96-well plate, add 180 µL of each substrate dilution.

  • Initiation : Pre-warm the plate to 37°C. Initiate the reaction by adding 20 µL of pre-warmed protease solution.

  • Detection : Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.

  • Data Analysis : Calculate the initial velocity (V₀) from the linear portion of the absorbance curve using the Beer-Lambert law (V₀ = slope / εl, where ε for pNA is ~10,600 M⁻¹cm⁻¹).

Protocol 2: Z-Ala-Pro-Leu-OH Hydrolysis (HPLC-Based Assay)

  • Reagent Preparation : Prepare substrate dilutions as described in Protocol 1. Prepare a quench solution (e.g., 10% Trifluoroacetic Acid).

  • Assay Setup : In separate microcentrifuge tubes, prepare reaction mixtures as described above. Initiate by adding the protease.

  • Quenching : At defined time points (e.g., 0, 2, 5, 10, 20 minutes), stop the reaction by adding an equal volume of quench solution to a corresponding tube.

  • Detection : Analyze each quenched sample by reverse-phase HPLC to separate and quantify the product (Z-Ala-Pro) or the remaining substrate. A standard curve of the product is required for accurate quantification.

  • Data Analysis : For each substrate concentration, plot the product concentration versus time. The slope of the initial linear phase represents the initial velocity (V₀).

Synthesizing the Data: Expected Outcomes and Mechanistic Rationale

The kinetic parameters derived from these experiments will likely reveal significant differences between the two substrates. This is not an experimental flaw, but a direct consequence of their chemical structures.

Data Summary Table (Hypothetical Data)
ParameterZ-Ala-Pro-Leu-pNAZ-Ala-Pro-Leu-OHRationale
Kₘ (mM) ~0.5~1.5The electron-withdrawing pNA group can increase the electrophilicity of the scissile carbonyl carbon, potentially enhancing initial binding affinity (lower Kₘ).
Vₘₐₓ (µmol/min/mg) LowerHigherThe bulky, rigid pNA group may cause steric hindrance within the active site, preventing optimal positioning for catalysis and slowing the turnover rate (lower Vₘₐₓ).
kcat/Kₘ (M⁻¹s⁻¹) LowerHigherThe native substrate typically demonstrates higher overall catalytic efficiency, as the enzyme is evolutionarily optimized for standard peptide bonds.
Trustworthiness: Why the Data Differs

The enzyme's active site has evolved to recognize and stabilize the transition state of a natural peptide bond cleavage. The introduction of the bulky and electronically different p-nitroanilide group alters the substrate's interaction with the catalytic machinery. While the pNA group can act as a better leaving group chemically, this benefit is often outweighed by suboptimal steric and electronic interactions within the confined space of the active site. Therefore, Z-Ala-Pro-Leu-pNA is considered a reporter substrate , not a true mimic of a physiological target.

Authoritative Grounding and Practical Recommendations

The choice between these substrates should be guided by the experimental objective.

  • For High-Throughput Screening (HTS) and Routine Activity Checks : Z-Ala-Pro-Leu-pNA is the superior choice. Its simplicity, low cost, and continuous format allow for rapid screening of large compound libraries to identify potential inhibitors[1][2].

  • For In-Depth Mechanistic Studies and Lead Optimization : Z-Ala-Pro-Leu-OH is essential. To accurately determine an inhibitor's potency (Kᵢ) and mechanism of action, a substrate that better reflects the enzyme's natural target is required. Kinetic parameters obtained with chromogenic substrates can sometimes be misleading, and validating key findings with the native peptide is a critical step in drug development[3][4].

Conclusion

Z-Ala-Pro-Leu-pNA and Z-Ala-Pro-Leu-OH are both valuable tools in the protease researcher's arsenal, but they serve different purposes. The pNA-derivatized substrate offers unparalleled convenience for high-throughput applications, providing a reliable method for detecting enzyme activity. However, its artificial nature can lead to kinetic parameters that deviate from those of a natural peptide. For studies demanding high fidelity and physiological relevance, the native Z-Ala-Pro-Leu-OH substrate, despite its more demanding analytical requirements, remains the gold standard. A comprehensive research program should leverage the strengths of both: using the chromogenic substrate for initial screening and the native substrate for rigorous validation and characterization of promising leads.

References

  • Lamer, T., & Csire, G. (2018). Enzymatic Hydrolysis of Pulse Proteins as a Tool to Improve Techno-Functional Properties. Foods, 7(3), 34.
  • Pramanik, A., & Porel, M. (2022). Perspectives on conformationally constrained peptide nucleic acid (PNA): insights into the structural design, properties and applications. Organic & Biomolecular Chemistry, 20(28), 5443-5466.
  • Elabscience. (n.d.). Z-Ala-Ala-Leu-pNA (E-PP-2097). Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • Nielsen, P. E., & Egholm, M. (2004). Toward Peptide Nucleic Acid (PNA) Directed Peptide Translation Using Ester Based Aminoacyl Transfer. ACS Chemical Biology, 5(4), 353-362.
  • Yu, S., Bech Thoegersen, J., & Kragh, K. M. (2020). Comparative study of protease hydrolysis reaction demonstrating Normalized Peptide Bond Cleavage Frequency and Protease Substrate Broadness Index. PLOS ONE, 15(9), e0239080.
  • OpenStax. (2023). Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Comparative study of protease hydrolysis reaction demonstrating Normalized Peptide Bond Cleavage Frequency and Protease Substrate Broadness Index. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase. Retrieved from [Link]

  • PubChem. (n.d.). Pro-Leu. Retrieved from [Link]

  • PubChem. (n.d.). Pro-Ala-Leu. Retrieved from [Link]

Sources

Definitive Guide to Identity Confirmation of Z-Ala-Pro-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triad of Confirmation

Z-Ala-Pro-Leu-OH (Carbobenzoxy-L-Alanyl-L-Prolyl-L-Leucine) is a critical tripeptide intermediate often employed as a substrate in enzymatic assays (e.g., for CD26/DPP4 or prolyl oligopeptidases) and as a building block in peptidomimetic synthesis.[1][2][3] Its identity confirmation is not a single-step process but requires a Triad of Confirmation : Chromatographic Purity , Mass Specificity , and Structural Connectivity .

This guide compares the three primary analytical methodologies required to unequivocally confirm the identity of Z-Ala-Pro-Leu-OH, contrasting their capabilities in detecting common synthesis errors such as diastereomeric impurities (racemization), deletion sequences (Z-Ala-Leu-OH), and incomplete deprotection.[1][2][3]

Quick Comparison: Analytical Methodologies
FeatureRP-HPLC (UV) HR-MS/MS (ESI) 1H-NMR (600 MHz)
Primary Role Purity & QuantitationSequence VerificationStructural & Stereochemical Integrity
Specificity Moderate (Retention Time)High (m/z & Fragments)Very High (Chemical Shift)
Limit of Detection Low (µg range)Very Low (ng/pg range)High (mg range)
Critical Blind Spot Co-eluting isomersIsobaric isomers (e.g., Leu/Ile)Minor impurities (<1%)
Throughput HighHighLow

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: High-Resolution Mass Spectrometry (HR-MS/MS)

Objective: Confirm molecular formula and peptide sequence via fragmentation.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.[1][2][3]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Methodology:

    • Sample Prep: Dissolve 0.1 mg Z-Ala-Pro-Leu-OH in 1 mL 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Direct Infusion: Flow rate 5 µL/min.

    • Scan Range: m/z 100–1000.

    • Fragmentation: Apply collision energy (CE) ramp (15–35 eV) to isolate parent ion [M+H]+.[1][2]

Expected Results & Validation:

  • Parent Ion: [M+H]+ = 434.23 (Calculated for C22H31N3O6).[1][2]

  • Key Fragments (MS2):

    • y-ions: Leu (132 Da), Pro-Leu (229 Da).[1][2]

    • b-ions: Z-Ala (206 Da), Z-Ala-Pro (303 Da).[1][2][3]

    • Z-group diagnostic: Tropylium ion at m/z 91.05.[1][2][3]

Protocol B: 1H-NMR Spectroscopy

Objective: Validate chemical structure, protecting group presence, and absence of racemization.[3]

  • Instrument: 500 MHz or 600 MHz NMR.

  • Solvent: DMSO-d6 (preferred for peptide solubility and H-bond observation).[1][2][3]

  • Internal Standard: TMS (0.00 ppm).[2]

  • Parameters: 64 scans, 30°C, relaxation delay 1.0s.

Critical Assignments (DMSO-d6):

  • Z-Group (Aromatic): Multiplet at 7.30–7.40 ppm (5H).

  • Z-Group (Benzylic CH2): Singlet/AB system at 5.00–5.10 ppm (2H).

  • Amide Protons:

    • Ala-NH: Doublet ~7.5 ppm.[1][2][3][4]

    • Leu-NH: Doublet ~8.0 ppm.[1][2][3]

    • Note: Proline lacks an amide proton, a key diagnostic feature.

  • Alpha-Protons:

    • Ala α-H: Quintet ~4.1 ppm.[1][2][3][4]

    • Pro α-H: Multiplet ~4.3 ppm.[1][2][3][4]

    • Leu α-H: Multiplet ~4.2 ppm.[1][2][3][4]

  • Side Chains:

    • Ala β-CH3: Doublet at 1.20 ppm .[1][2][3]

    • Leu δ-CH3: Two doublets at 0.85–0.90 ppm .[1][2][3]

Protocol C: RP-HPLC Purity Assessment

Objective: Quantify purity and detect deletion sequences (e.g., Z-Ala-OH).

  • Column: C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.[2][3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic).[1][2]

Comparative Analysis: Why Single-Method Testing Fails

The following diagram illustrates the logical necessity of using orthogonal methods. Relying solely on one method leaves critical "blind spots" that can compromise research data.[2][3]

IdentityConfirmation Start Sample: Z-Ala-Pro-Leu-OH Test_HPLC Test 1: RP-HPLC Start->Test_HPLC Test_MS Test 2: MS/MS Start->Test_MS Test_NMR Test 3: 1H-NMR Start->Test_NMR Result_HPLC Pass: Single Peak Test_HPLC->Result_HPLC Result_MS Pass: m/z 434.23 Test_MS->Result_MS Result_NMR Pass: Integral Ratios Test_NMR->Result_NMR Risk_HPLC Risk: Co-eluting D-Isomer (Racemization hidden) Result_HPLC->Risk_HPLC Blind Spot Decision FINAL IDENTITY CONFIRMED Result_HPLC->Decision Risk_MS Risk: Isobaric Impurity (e.g., Z-Ala-Pro-Ile-OH) Result_MS->Risk_MS Blind Spot Result_MS->Decision Risk_NMR Risk: Low Sensitivity (Minor salts missed) Result_NMR->Risk_NMR Blind Spot Result_NMR->Decision

Caption: Analytical workflow demonstrating how orthogonal testing covers the specific blind spots of individual methods.

Advanced Confirmation: Fragmentation Pathway[3]

Understanding the fragmentation of Z-Ala-Pro-Leu-OH is crucial for interpreting MS/MS data.[1][2][3] The cleavage occurs primarily at the peptide bonds.[3]

Fragmentation Parent [M+H]+ 434.2 b2 b2 Ion (Z-Ala-Pro) m/z 303 Parent->b2 Loss of Leu y2 y2 Ion (Pro-Leu) m/z 229 Parent->y2 Loss of Z-Ala b1 b1 Ion (Z-Ala) m/z 206 b2->b1 Loss of Pro Z_loss Tropylium (C7H7+) m/z 91 b1->Z_loss Benzyl cleavage y1 y1 Ion (Leu) m/z 132 y2->y1 Loss of Pro

Caption: ESI-MS/MS fragmentation pathway showing characteristic b-ions (N-terminal) and y-ions (C-terminal).

Troubleshooting & Common Impurities

When analyzing Z-Ala-Pro-Leu-OH, researchers often encounter specific impurities derived from the synthesis process.

Impurity TypeOriginDetection Method
Z-Ala-Leu-OH "Proline Deletion" (Failed coupling)HPLC/MS : Mass is -97 Da (Pro residue).[1][2][3]
Z-Ala-D-Pro-Leu-OH Racemization during couplingChiral HPLC or NMR : Look for split signals in Ala-CH3 doublet.
H-Ala-Pro-Leu-OH Z-group removal (Deprotection)HPLC : Shift to earlier retention time (more polar). UV : Loss of 254 nm absorbance.[2][3]

References

  • PubChem. (2025).[2][3] Z-Ala-Pro-Leu-OH Compound Summary. National Library of Medicine.[2][3] [Link][1][2]

  • Agilent Technologies. (2023).[2][3] Peptide Mapping and Identity Confirmation by LC/MS. [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Ala-pro-leu-OH
Reactant of Route 2
Z-Ala-pro-leu-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.